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ShikimicAcid

Cat. No.: B1173159
CAS No.: 138-95-0
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Description

Historical Milestones in Shikimate Pathway Elucidation

The history of shikimic acid research traces back to its initial isolation. Shikimic acid was first isolated in 1885 by Johan Fredrik Eykman from the Japanese flower shikimi (Illicium anisatum). wikipedia.orgslideshare.net The complete molecular structure of shikimic acid was elucidated nearly 50 years later. nih.gov A significant breakthrough in understanding its biological role occurred in the early 1950s, when a series of experiments demonstrated shikimic acid's key involvement in the formation of aromatic amino acids. nih.gov The shikimate pathway itself was largely elucidated through the work of B. D. Davis and D. B. Sprinson and their colleagues, primarily through studies on mutant strains of Escherichia coli. annualreviews.orgoup.com This foundational research revealed the seven enzymatic steps that convert carbohydrate precursors into chorismate. annualreviews.orgslideshare.net

Fundamental Significance of Shikimic Acid as a Biosynthetic Hub

The shikimate pathway, with shikimic acid as a central intermediate, is a seven-step metabolic route vital for bacteria, archaea, fungi, algae, some protozoans, and plants. wikipedia.org It serves as the primary pathway for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgwikipedia.orgslideshare.net These amino acids are essential building blocks for proteins in organisms that possess this pathway. nih.govnnfcc.co.uk

Beyond aromatic amino acids, shikimic acid is a precursor for a vast array of other crucial compounds, highlighting its role as a significant biosynthetic hub. These include:

Folates wikipedia.orgramauniversity.ac.in

Quinones, such as ubiquinone (coenzyme Q) dovepress.compan.olsztyn.pl

Vitamins E and K dovepress.comnih.gov

Indole (B1671886) and indole derivatives wikipedia.orgslideshare.net

Many alkaloids wikipedia.orgslideshare.netnih.gov

Phenylpropanoids, which are then used to produce flavonoids, coumarins, tannins, and lignin (B12514952). wikipedia.orgtaylorandfrancis.comramauniversity.ac.intaylorfrancis.com

Gallic acid wikipedia.orgtaylorandfrancis.comramauniversity.ac.in

Mycosporine-like amino acids wikipedia.org

The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.orggacbe.ac.in A series of enzymatic reactions then leads to the formation of shikimic acid, which is subsequently phosphorylated to shikimate 3-phosphate. wikipedia.orgwikipedia.org This intermediate is further processed to yield chorismate, the final product of the shikimate pathway and a key branch point for the synthesis of aromatic amino acids and other metabolites. wikipedia.orggacbe.ac.in

The enzymes involved in the core shikimate pathway are:

DAHP synthase wikipedia.orgtaylorandfrancis.com

3-Dehydroquinate (B1236863) synthase wikipedia.orgtaylorandfrancis.com

3-Dehydroquinate dehydratase wikipedia.orgtaylorandfrancis.com

Shikimate dehydrogenase wikipedia.orgtaylorandfrancis.com

Shikimate kinase wikipedia.orgtaylorandfrancis.com

EPSP synthase (5-enolpyruvylshikimate-3-phosphate synthase) wikipedia.orgtaylorandfrancis.com

Chorismate synthase wikipedia.orgtaylorandfrancis.com

In plants, the shikimate pathway is primarily localized in the chloroplasts. gacbe.ac.inoup.com

Scope and Interdisciplinary Nature of Shikimic Acid Research

Research into shikimic acid and the shikimate pathway is inherently interdisciplinary, spanning various fields of science. Its absence in mammals makes the enzymes of this pathway attractive targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs. dovepress.compan.olsztyn.plannualreviews.orgnih.govimrpress.com For instance, the herbicide glyphosate (B1671968) targets EPSP synthase, an enzyme in the shikimate pathway. wikipedia.orgwikipedia.organnualreviews.org

Beyond its role as a target for inhibitors, shikimic acid itself has significant applications, particularly in the pharmaceutical industry. It serves as a key starting material for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu), used to treat influenza. wikipedia.orgtaylorandfrancis.comnih.govnih.govfrontiersin.orgresearchgate.net This application alone has driven considerable research into efficient methods for shikimic acid production, including extraction from natural sources like Chinese star anise (Illicium verum) and metabolic engineering of microorganisms. wikipedia.orgnih.govfrontiersin.orgresearchgate.net

The study of shikimic acid also intersects with plant biology, biochemistry, genetics, and metabolic engineering. Researchers investigate the regulation of the shikimate pathway in plants and microorganisms, explore its role in plant development and defense mechanisms, and engineer microbes for enhanced production of shikimic acid and its derivatives. nih.govtaylorfrancis.comfrontiersin.orgzobodat.atfrontiersin.org The pathway's connection to the biosynthesis of a wide array of secondary metabolites with diverse physiological roles further broadens the scope of research. slideshare.netgacbe.ac.inzobodat.at

The interdisciplinary nature is also evident in the analytical and isolation techniques employed in shikimic acid research, which include mass spectrometry, NMR spectroscopy, and chromatographic methods. gacbe.ac.inzobodat.at

Properties

CAS No.

138-95-0

Molecular Formula

C11H26N2

Origin of Product

United States

The Shikimate Pathway: a Central Anabolic Route in Non Mammalian Organisms

Enzymology and Reaction Mechanisms of the Shikimate Pathway

The shikimate pathway is catalyzed by a series of enzymes, which can exist as discrete monofunctional proteins in bacteria and plants, or as domains within a pentafunctional enzyme complex (AROM complex) in some fungi and protists. nih.gov The structural and functional characterization of these enzymes is vital for understanding the pathway and for the rational design of inhibitors. eurekaselect.com

3-Deoxy-D-arabino-heptulosonate 7-phosphate Synthase (DAHPS) Mechanisms and Regulation

DAHPS (EC 2.5.1.54) catalyzes the first committed step of the shikimate pathway: the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) and inorganic phosphate (B84403). wikipedia.orgnih.govasm.org This reaction is a major control point for the flux of carbon into the pathway. asm.org The reaction proceeds via an aldol-like condensation, involving a tetrahedral intermediate formed by the attack of an active site water molecule on the central carbon of PEP. nih.gov The reaction is stereospecific with respect to both substrates. nih.gov A divalent metal ion in the active site is essential for activity. nih.gov

Regulation of DAHPS activity varies between organisms. In bacteria like Escherichia coli, DAHPS exists as isoenzymes, each sensitive to feedback inhibition by one of the aromatic amino acids (phenylalanine, tyrosine, or tryptophan). wikipedia.orgacs.org Mycobacterium tuberculosis DAHPS is synergistically inhibited by tyrosine and tryptophan and forms a complex with chorismate mutase, where chorismate also appears to have a regulatory function. asm.orgnih.gov Some DAHPS enzymes, like that from Thermotoga maritima, possess an N-terminal regulatory domain (e.g., ferredoxin-like or chorismate mutase-like) that mediates allosteric regulation, often involving conformational changes upon binding of aromatic amino acids or pathway intermediates like chorismate or prephenate. nih.govrcsb.org In plants, regulation appears to be primarily at the transcriptional level, with no physiological feedback inhibitor identified. annualreviews.org

Research findings on DAHPS include structural studies revealing different quaternary architectures and active site details. For instance, the Thermotoga maritima DAHPS is a homotetramer with an N-terminal ferredoxin-like domain involved in regulation. rcsb.org The active site is located at the C-end of the (β/α)8-barrel domain and contains binding sites for metal ions, PEP, and E4P. rcsb.org Computational studies have also investigated the role of specific residues, such as Cysteine 440 in Mycobacterium tuberculosis DAHPS, in the active site properties. acs.org

3-Dehydroquinate (B1236863) Synthase (DHQS) Catalytic Action

DHQS (EC 4.2.3.4) catalyzes the second step, converting DAHP to 3-dehydroquinate (DHQ). ebi.ac.ukwikipedia.orgnih.gov This enzyme requires NAD+ as a cofactor and a divalent metal ion (such as Co2+ or Zn2+) for activity. ebi.ac.ukwikipedia.orgnih.gov The catalytic action of DHQS is complex, involving a single active site that performs five sequential reactions: alcohol oxidation, phosphate elimination, carbonyl reduction, ring opening, and intramolecular aldol (B89426) condensation. ebi.ac.ukwikipedia.orgnih.gov The binding of substrates and ligands induces conformational changes in the enzyme, including domain closure. ebi.ac.uk

Structural studies, such as the crystal structure of DHQS from Aspergillus nidulans, have provided insights into the active site capable of multistep catalysis. ebi.ac.uk Research on DHQS from various organisms, including Pyrococcus furiosus and Mycobacterium bovis, has characterized their kinetic parameters and cofactor requirements. nih.govnih.gov Studies have also explored the binding mechanisms of inhibitors to DHQS, revealing potential binding sites outside the catalytic pocket. nih.gov

Table: DHQS Kinetic Parameters (Example from Pyrococcus furiosus)

SubstrateKm (µM)kcat (sec-1)
3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P)3.73.0
*Data measured at 60°C and pH 6.8. nih.gov

Shikimate Dehydrogenase (SDH) Kinetic and Structural Studies

SDH (EC 1.1.1.25) catalyzes the fourth step, the reversible NADPH-dependent reduction of DHS to shikimate. mdpi.comebi.ac.uk Kinetic studies of SDH from various organisms, including Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA), have investigated its reaction mechanism. mdpi.comresearchgate.net While a single enzymatic mechanism has not been universally established, kinetic data often support a sequential mechanism, where the enzyme binds with dehydroshikimate followed by NADPH. mdpi.comresearchgate.net Some studies suggest a steady-state ordered bi-bi kinetic mechanism, while others indicate a sequential random mechanism depending on the organism. mdpi.comresearchgate.net

Structurally, SDH typically exists as a monomer or dimer with an N-terminal substrate-binding domain and a C-terminal NADP(H)-binding domain exhibiting a Rossmann fold. mdpi.com Crystal structures of SDH from organisms like Haemophilus influenza and Thermus thermophilus have provided insights into these domains. ebi.ac.ukresearchgate.net Research on the bifunctional plant DHQ-SDH has identified key catalytic and binding residues in the SDH unit through site-directed mutagenesis and mechanistic analysis. nih.govfrontiersin.org

Table: SDH Kinetic Mechanism Findings

OrganismProposed Kinetic MechanismKey Findings
Mycobacterium tuberculosisSteady-state ordered bi-biSupported by initial velocity and product inhibition studies. researchgate.net
MRSASequential randomMichaelis-Menten kinetics observed for both substrates. mdpi.com

Shikimate Kinase (SK) Phosphorylation Dynamics and Isozymes

SK (EC 2.7.1.71) catalyzes the fifth step: the ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to yield shikimate 3-phosphate (S3P). nih.govwikipedia.orgresearchgate.net This enzyme requires a divalent cation (Mg2+ or Mn2+) for activity and belongs to the nucleoside monophosphate kinase family. nih.gov SK contains characteristic domains for substrate binding, ATP binding, and a flexible LID region. nih.govnih.gov Both substrate and ATP binding induce significant conformational changes, including the closing of the LID domain, bringing the substrates into close proximity for phosphate transfer. nih.govnih.gov

The phosphoryl transfer process catalyzed by SK is a concerted one-step reaction proceeding through a loose transition state, as supported by quantum mechanical/molecular mechanical (QM/MM) studies. nih.gov The release of S3P from the active site can depend on interactions with conserved arginine residues. mdpi.com

SK can exist as different isozymes. In Escherichia coli, there are two isozymes, AroL and AroK. nih.gov In yeast and fungi, SK is a domain within the multifunctional AROM enzyme. nih.govnih.gov Plant SKs have been suggested to act as regulatory points for the shikimate pathway, influencing metabolic flux towards secondary metabolites. plos.org Structural studies of SK from pathogens like Acinetobacter baumannii in complex with shikimate have provided structural details and insights into ligand-induced conformational changes. nih.gov

5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Mechanistic Insights

EPSPS (EC 2.5.1.19) catalyzes the sixth step: the condensation of S3P and PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate. wikipedia.orgebi.ac.ukwikipedia.org This is an addition/elimination reaction that proceeds through a tetrahedral intermediate. ebi.ac.ukwikipedia.org Basic and acidic amino acids in the active site are involved in the deprotonation of the hydroxyl group of S3P and proton exchange steps related to the intermediate. ebi.ac.ukwikipedia.org

Detailed mechanistic studies, including quantum chemical calculations, have revealed the steps involved, such as proton transfer events, formation of carbocation and tetrahedral intermediates, and C-O bond cleavage to release phosphate. researchgate.net The C-O bond cleavage step releasing inorganic phosphate is often considered the rate-limiting step. researchgate.net While earlier claims suggested covalent enzyme intermediates, extensive research has proven the involvement of a single noncovalent intermediate. nih.gov

EPSPS enzymes from different organisms can exhibit variations. Type I EPSPS is found mainly in plants and bacteria, while Type II is found in some bacteria. plos.org Structural analyses, such as the crystal structure of Escherichia coli EPSPS complexed with S3P, have provided details of the active site and substrate binding. ebi.ac.uk The enzyme undergoes conformational changes, transitioning from open to closed states upon substrate binding. life-science-alliance.org Specific residues in the active site, such as aspartate and histidine in fungal EPSPS, play key catalytic roles. life-science-alliance.org

Chorismate Synthase (CS) Reaction Catalysiswikimedia.orgwikipedia.org

Chorismate synthase (CS) catalyzes the final step of the common shikimate pathway, converting 5-enolpyruvylshikimate 3-phosphate (EPSP) into chorismate. nih.govresearchgate.netresearchgate.netnih.gov This reaction is a unique anti-1,4-elimination of the 3-phosphate group and the C-(6proR) hydrogen from EPSP, resulting in the formation of a new double bond necessary for the cyclic structure of chorismate. nih.govresearchgate.netresearchgate.net

A notable feature of the CS reaction is its absolute requirement for reduced flavin mononucleotide (FMNH₂) as a cofactor, even though the reaction itself does not involve a net redox change. nih.govresearchgate.netresearchgate.netmdpi.com The precise role of FMNH₂ has been extensively studied, with the most accepted mechanism suggesting a direct involvement in the elimination reaction, possibly by transiently transferring an electron to the phosphate group to facilitate its release. researchgate.netmdpi.com

Studies involving site-directed mutagenesis have provided insights into the catalytic mechanism. For instance, invariant histidine residues in the active site, such as His(17) and His(106) in Neurospora crassa CS, have been implicated in protonating the leaving phosphate group and the reduced FMN, respectively. nih.gov

CS enzymes can be monofunctional, as typically found in bacteria and plants, where FMN is obtained exogenously. researchgate.net In contrast, fungal and protozoan CS enzymes are often bifunctional, possessing an additional NADPH-dependent flavin reductase activity that provides the necessary reduced FMN. researchgate.net

Genetic and Transcriptional Regulation of Shikimate Pathway Geneswikimedia.orgflybase.orgnih.gov

The regulation of the shikimate pathway is crucial for controlling the flow of carbon towards the synthesis of aromatic compounds and their downstream products. This regulation occurs at multiple levels, including genetic and transcriptional control of the genes encoding the pathway enzymes. In bacteria, the genes involved in aromatic amino acid biosynthesis, including those of the shikimate pathway, are often organized into operons. nnfcc.co.uk

Regulatory Elements and Promoters Controlling Enzyme Expression

Transcriptional regulation of shikimate pathway genes is mediated by specific regulatory elements and promoters. These elements are typically located in the upstream regions of the genes and interact with regulatory proteins (transcription factors) that can either activate or repress gene expression. In Escherichia coli, for example, the aro operons, which contain shikimate pathway genes, are subject to regulation by the TyrR protein, which responds to the levels of aromatic amino acids.

Feedback Inhibition Mechanisms Affecting Pathway Fluxflybase.org

Feedback inhibition is a key mechanism for controlling metabolic pathway flux. In the shikimate pathway, the end products, namely the aromatic amino acids phenylalanine, tyrosine, and tryptophan, can inhibit the activity of early pathway enzymes. nnfcc.co.uk This allosteric regulation ensures that the pathway does not produce excessive amounts of these amino acids when they are already present at sufficient concentrations.

For instance, the first committed enzyme of the pathway, DAHP synthase, is often a key regulatory target and can be inhibited by one or more of the aromatic amino acids in various organisms. This feedback inhibition helps to balance the production of aromatic amino acids with the cell's needs.

Post-Translational Modifications of Shikimate Pathway Enzymes

Post-translational modifications (PTMs) can also play a role in modulating the activity and regulation of shikimate pathway enzymes. While less extensively studied compared to transcriptional regulation and feedback inhibition, PTMs such as phosphorylation, acetylation, or ubiquitination could potentially affect enzyme stability, catalytic efficiency, or interactions with other proteins. Further research is needed to fully elucidate the extent and impact of PTMs on the shikimate pathway enzymes in different organisms.

Subcellular Compartmentalization of the Shikimate Pathway in Eukaryotic Cellsflybase.org

In eukaryotic organisms, particularly plants, the shikimate pathway is compartmentalized within specific organelles. The pathway enzymes are primarily localized in the plastids (e.g., chloroplasts). nih.gov This spatial separation from other metabolic pathways in the cytoplasm allows for efficient channeling of intermediates and coordinated regulation.

The import of shikimate pathway enzymes, which are encoded by nuclear genes, into plastids involves specific targeting signals and protein translocation machinery. This compartmentalization is essential for the proper functioning of the pathway and its integration with other metabolic processes occurring in the plastids, such as photosynthesis and the synthesis of other essential compounds.

While the core shikimate pathway operates within plastids, some downstream reactions leading to specific secondary metabolites derived from chorismate or other intermediates may occur in different cellular compartments.

Biosynthesis of Aromatic Metabolites Derived from the Shikimate Pathway

Aromatic Amino Acid Biosynthesis: Phenylalanine, Tyrosine, and Tryptophan

The primary fate of chorismate is the biosynthesis of the three aromatic amino acids (AAAs): phenylalanine, tyrosine, and tryptophan. nih.govrsc.org These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a multitude of other metabolites. nih.govnih.gov The biosynthesis of these amino acids diverges at chorismate. youtube.com

The synthesis of tryptophan is initiated by the enzyme anthranilate synthase, which converts chorismate to anthranilate. nih.gov In contrast, the biosynthesis of phenylalanine and tyrosine proceeds through the common intermediate prephenate, which is formed from chorismate by the action of chorismate mutase. wikipedia.orgresearchgate.net Prephenate then serves as a branch point for the separate synthesis of phenylalanine and tyrosine. wikipedia.org In many plants, the major route to phenylalanine is via arogenate. nih.gov

The regulation of AAA biosynthesis is complex and involves feedback inhibition of key enzymes. plantae.org For instance, in microbes, the first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, is often inhibited by the final aromatic amino acid products. nih.govplantae.org In plants like Arabidopsis, different isoforms of DAHP synthase show varying sensitivity to feedback inhibition by tyrosine and tryptophan, as well as by intermediates of the shikimate and phenylpropanoid pathways like chorismate and caffeate. plantae.org

EnzymeReactionPathway Branch
Anthranilate synthaseChorismate → AnthranilateTryptophan Biosynthesis
Chorismate mutaseChorismate → PrephenatePhenylalanine & Tyrosine Biosynthesis
Prephenate dehydratasePrephenate → PhenylpyruvatePhenylalanine Biosynthesis
Arogenate dehydrataseArogenate → PhenylalaninePhenylalanine Biosynthesis
Arogenate dehydrogenaseArogenate → TyrosineTyrosine Biosynthesis

Phenylpropanoid Pathway Branching from Shikimate Precursors

The phenylpropanoid pathway is a major branch of secondary metabolism that originates from the shikimate-derived aromatic amino acid, phenylalanine. researchgate.nettaylorfrancis.com This pathway is initiated by the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. researchgate.net This reaction represents a critical metabolic entry point into the synthesis of a vast array of phenolic compounds. researchgate.net

From trans-cinnamic acid, a series of hydroxylation, methylation, and ligation reactions lead to the formation of key intermediates such as p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. nih.gov These activated coenzyme A esters are central precursors for the biosynthesis of numerous classes of secondary metabolites, including flavonoids, lignans (B1203133), stilbenes, and coumarins. nih.govresearchgate.net The phenylpropanoid pathway is essential for the production of lignin (B12514952), a complex polymer that provides structural support to plant cell walls. nih.gov

Biosynthesis of Flavonoids and Lignans through Shikimate-Derived Routes

Flavonoids and lignans are two major classes of plant secondary metabolites derived from precursors generated through the shikimate and phenylpropanoid pathways. frontiersin.orgnih.gov The biosynthesis of flavonoids commences with the condensation of one molecule of p-coumaroyl-CoA (derived from phenylalanine via the phenylpropanoid pathway) with three molecules of malonyl-CoA. nih.govyoutube.com This reaction, catalyzed by chalcone (B49325) synthase (CHS), forms the basic C15 flavonoid skeleton. nih.gov Subsequent enzymatic modifications, including isomerization, hydroxylation, and glycosylation, lead to the vast diversity of flavonoid structures, such as flavones, flavonols, and anthocyanins. researchgate.netnih.gov

Lignans are synthesized from the oxidative coupling of two phenylpropanoid units, typically coniferyl alcohol. jblearning.com These precursors are derived from phenylalanine through the phenylpropanoid pathway. jblearning.com Dirigent proteins are believed to play a crucial role in guiding the stereoselective coupling of the monolignol radicals to form specific lignan (B3055560) structures. jblearning.com

Precursor from Shikimate/Phenylpropanoid PathwayResulting Class of CompoundKey Initial Enzyme
Phenylalanine → p-Coumaroyl-CoAFlavonoidsChalcone Synthase (CHS)
Phenylalanine → Coniferyl alcoholLignansPeroxidases/Laccases

Production of Quinones and Cofactors via Shikimate Intermediates

The shikimate pathway is also a source of precursors for the biosynthesis of essential quinones and cofactors. nih.govannualreviews.org Chorismate, the end product of the shikimate pathway, is a key branch point for the synthesis of several of these molecules. nih.govrsc.org

Ubiquinone (Coenzyme Q) and menaquinone (Vitamin K2) are lipid-soluble electron carriers vital for cellular respiration. nih.gov The aromatic ring of ubiquinone is derived from chorismate, while the biosynthesis of menaquinone proceeds through the isomerization of chorismate to isochorismate. nih.govresearchgate.net Isochorismate synthase catalyzes this initial step in the menaquinone pathway. ebi.ac.uk

Folate (Vitamin B9) is another essential cofactor whose biosynthesis is dependent on a chorismate-derived precursor. nih.govrsc.org Aminodeoxychorismate synthase acts on chorismate to initiate the folate biosynthetic pathway. annualreviews.org

Shikimate-Derived PrecursorResulting Quinone/CofactorKey Biosynthetic Intermediate
ChorismateUbiquinone (Coenzyme Q)4-hydroxybenzoate
ChorismateMenaquinone (Vitamin K2)Isochorismate
ChorismateFolate (Vitamin B9)Aminodeoxychorismate
ChorismatePhylloquinone (Vitamin K1)Isochorismate

Formation of Aromatic Alkaloids and Phytoalexins

Aromatic alkaloids and phytoalexins are diverse groups of nitrogen-containing secondary metabolites, many of which are derived from aromatic amino acids synthesized via the shikimate pathway. frontiersin.orgnih.govnih.gov Tryptophan is a precursor for a wide range of indole (B1671886) alkaloids and phytoalexins like camalexin (B168466) in Arabidopsis. nih.govannualreviews.org Tyrosine serves as the precursor for isoquinoline (B145761) alkaloids, such as morphine and codeine, as well as betalain pigments. annualreviews.org Phenylalanine is a precursor for various alkaloids, including ephedrine.

Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. annualreviews.org Many phytoalexins are derived from shikimate pathway products. For example, in addition to the tryptophan-derived camalexin, many plants produce isoflavonoid (B1168493) phytoalexins, which are synthesized via the phenylpropanoid and flavonoid pathways originating from phenylalanine. researchgate.net

Other Secondary Metabolites and Natural Products Originating from Shikimate

The metabolic versatility of the shikimate pathway extends to the production of numerous other natural products. researchgate.netnih.gov Intermediates of the pathway itself, as well as the aromatic amino acid end products, can be shunted into various specialized metabolic routes. nih.gov

For instance, salicylic (B10762653) acid, a key plant defense hormone, is synthesized from chorismate via isochorismate. annualreviews.org Tannins, a group of polyphenolic compounds that play a role in plant defense, are also derived from shikimate pathway intermediates. nih.gov Specifically, gallotannins are formed from gallic acid, which can be synthesized from an early intermediate of the shikimate pathway, 3-dehydroshikimate. jblearning.com The pathway also provides precursors for coumarins and suberin. frontiersin.orgnih.gov

Role of Shikimic Acid and Its Pathway in Plant Physiology and Ecological Interactions

Shikimate Pathway Involvement in Plant Stress Responses

Plants, being stationary organisms, rely on intricate biochemical adaptations to cope with environmental stressors. The shikimate pathway plays a crucial role in these defense and adaptation mechanisms by producing a wide array of secondary metabolites. mdpi.comopenresearchlibrary.org The synthesis of these compounds, particularly phenolics, is often induced in response to both abiotic and biotic stress conditions. encyclopedia.pubsemanticscholar.org

Exposure to abiotic stressors such as high salinity, drought, extreme temperatures, and excessive ultraviolet (UV) radiation triggers an increased flux through the shikimate pathway. openresearchlibrary.org This leads to the accumulation of various protective compounds that help mitigate cellular damage. Phenolic compounds, a major class of metabolites derived from this pathway, are particularly important for abiotic stress tolerance. encyclopedia.pubnih.gov

For instance, flavonoids, which are synthesized from the shikimate-derived amino acid phenylalanine, accumulate in high concentrations in the epidermis of leaves and fruit skins. encyclopedia.pub They act as potent antioxidants to scavenge reactive oxygen species (ROS) generated during stress and function as UV protectants, shielding the plant's photosynthetic machinery. encyclopedia.pub Similarly, tannins and lignins, which are also downstream products of the pathway, contribute to structural integrity and stress resilience. nih.gov The accumulation of these metabolites is a key adaptive strategy, enhancing the plant's ability to survive and thrive under adverse environmental conditions. mdpi.com

The following table summarizes the accumulation of specific shikimate-derived metabolites in response to various abiotic stresses.

Abiotic StressorAccumulated Metabolites Derived from Shikimate PathwayProtective Function
Drought Flavonoids, Abscisic Acid (ABA) related compoundsRegulation of stomatal behavior, improved water-use efficiency, antioxidant activity. nih.gov
High Salinity Flavonoids, CoumarinsAntioxidant defense, mitigation of oxidative stress. nih.gov
UV Radiation Flavonoids, Lignin (B12514952)UV screening, prevention of DNA damage, antioxidant activity. openresearchlibrary.orgencyclopedia.pub
Heavy Metal Toxicity Phenolic Compounds (general)Chelation of metal ions, reduction of oxidative stress. openresearchlibrary.org
Extreme Temperatures Phenolic Compounds (general)Membrane stabilization, antioxidant defense. semanticscholar.org

The shikimate pathway is central to the plant's defense against biotic threats, including pathogens (fungi, bacteria) and herbivores. openresearchlibrary.org Upon detection of a threat, plants activate a complex defense response, a significant part of which involves the synthesis of shikimate-derived compounds. These compounds can act as structural barriers, antimicrobial agents, or signaling molecules that orchestrate broader defense responses. nih.gov

Lignin, a complex polymer derived from phenylalanine, is a critical structural component of the plant cell wall. nih.gov In response to pathogen attack, plants often reinforce their cell walls with additional lignin, creating a physical barrier that impedes pathogen invasion. nih.gov Furthermore, the pathway produces precursors for salicylic (B10762653) acid, a key phytohormone that regulates systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against a wide range of pathogens. encyclopedia.pub Other phenolic compounds, such as ferulic acid and protocatechuic acid, have been shown to accumulate in plants during fungal attacks, reducing the impact of mycotoxins. nih.gov

The table below outlines the role of various shikimate-derived compounds in defending against biotic stress.

Biotic StressorShikimate-Derived Defense CompoundsDefense Mechanism
Fungal/Bacterial Pathogens Lignin, Suberin, Phytoalexins, Salicylic Acid, CoumarinsStructural barriers, antimicrobial activity, signaling for systemic resistance. nih.gov
Herbivores Tannins, Lignin, AlkaloidsAnti-feedant properties (deterrence), reduced digestibility of plant tissues. nih.gov
Viral Infections Coumarins, other PhenolicsAntimicrobial and signaling activities that inhibit viral replication and spread. nih.gov

Shikimic Acid as a Precursor for Phytoalexins and Defense Compounds in Plants

Shikimic acid is the central precursor for a vast arsenal (B13267) of plant defense compounds, most notably phytoalexins. Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants after exposure to pathogenic microorganisms. mdpi.com Their production is a hallmark of active plant defense. The biosynthesis of many phytoalexins, particularly those with phenolic or aromatic structures, originates from the shikimate pathway. researchgate.net

The pathway provides the aromatic amino acid phenylalanine, which is the entry point for the phenylpropanoid pathway. encyclopedia.pub This subsequent pathway generates the backbone for an immense diversity of defense compounds, including flavonoids, isoflavonoids, and coumarins, many of which function as phytoalexins. encyclopedia.pubnih.gov For example, isoflavonoid (B1168493) phytoalexins are crucial for the defense of leguminous plants against fungal pathogens. Similarly, stilbenes, another class of phytoalexins found in plants like grapes, are also derived from the phenylpropanoid pathway. nih.gov Therefore, the flux through the shikimate pathway is directly linked to the plant's capacity to produce these critical defense molecules.

Developmental Regulation of Shikimate Pathway Flux in Plant Growth

The flow of carbon through the shikimate pathway is not static; it is dynamically regulated according to the plant's developmental stage and physiological needs. oup.com This regulation ensures that resources are allocated appropriately, for instance, prioritizing protein synthesis during rapid growth or bolstering secondary metabolite production in mature tissues for defense. oup.complantae.org

This developmental control is largely achieved through the differential expression and regulation of the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS), which catalyzes the first committed step of the pathway. plantae.org Plants possess multiple isoforms of DHS, each with distinct regulatory properties. oup.com

Research in Arabidopsis thaliana has revealed that different DHS isoenzymes are dominant at different life stages. plantae.org For example, in young, growing seedlings, an isoenzyme (AthDHS2) that is subject to feedback inhibition by tyrosine and tryptophan is highly expressed. oup.com This regulation likely serves to tightly control the production of aromatic amino acids, ensuring they are primarily channeled into protein synthesis required for growth without depleting other essential primary metabolites. oup.com In contrast, in mature leaves, a different isoenzyme (AthDHS1) that is not inhibited by these amino acids becomes predominant. oup.complantae.org This shift may allow for a greater flux of carbon into the pathway to produce secondary metabolites like lignin and flavonoids, which are crucial for the structural support and defense of mature tissues. nih.gov This complex, metabolite-mediated regulation of the pathway's entry point allows plants to fine-tune the allocation of carbon to either primary or secondary metabolism based on their developmental context. plantae.org

Shikimate Pathway in Microbial Metabolism and Pathogenesis Research

Essentiality and Functional Analysis of the Shikimate Pathway in Bacteria and Fungi

The shikimate pathway is essential for the survival of many bacteria and fungi because it is their sole route for synthesizing aromatic amino acids, which are required for protein synthesis and other metabolic processes. mdpi.comnih.govpan.olsztyn.plresearchgate.net The pathway involves seven enzymatic steps that convert phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. nih.govnih.gov Chorismate serves as a branch point for the synthesis of aromatic amino acids and various other aromatic metabolites. nih.govwikipedia.org

While the core enzymatic reactions are conserved across organisms that possess the pathway, there are differences in the structural organization of the enzymes and their regulation. nih.govpan.olsztyn.pl In bacteria like Escherichia coli, the enzymes are typically discrete, monofunctional proteins encoded by aro genes. nih.gov Fungi and protists, however, often possess a pentafunctional "AROM complex" that catalyzes five consecutive reactions in the pathway. nih.gov Regulation of the shikimate pathway in microbes often involves feedback inhibition of the initial enzyme, DAHP synthase, by aromatic amino acids. nih.govpan.olsztyn.pl

Studies involving gene disruption have demonstrated the essentiality of the shikimate pathway in various pathogens, including Mycobacterium tuberculosis. nih.gov If the shikimate pathway is not operational, M. tuberculosis is not viable. nih.gov

Shikimic Acid and Pathway Inhibition as a Strategy for Antimicrobial Research

Given its essentiality in microbes and absence in humans, the shikimate pathway is a prime target for the development of new antimicrobial agents. nih.govnih.govasm.orgnih.gov Inhibiting enzymes within this pathway can disrupt the synthesis of essential aromatic compounds, leading to microbial growth inhibition or death. patsnap.combibliomed.org

Enzyme Inhibition Studies in Pathogenic Microorganisms

Research has focused on identifying and developing inhibitors targeting specific enzymes in the shikimate pathway across various pathogenic microorganisms. Enzymes like DAHP synthase (the first enzyme) and shikimate kinase (the fifth enzyme) are particularly attractive targets. nih.govnih.govpatsnap.comresearchgate.netresearchgate.net

Studies have explored the inhibition of shikimate kinase in Mycobacterium tuberculosis (MtSK) as a strategy against tuberculosis. researchgate.net Various natural, semisynthetic, and synthetic compounds have been investigated as potential MtSK inhibitors. researchgate.net Shikimate dehydrogenase (SDH), the fourth enzyme in the pathway, has also been a target for inhibition studies, including research on shikimic acid derivatives against Escherichia coli. bibliomed.orgtandfonline.com These studies have shown that certain derivatives can act as mixed-type inhibitors of SDH, affecting the enzyme's activity. tandfonline.com

Chlorogenic acid, a phenolic compound, has been shown to inhibit dehydroquinate synthase (DHQS), the second enzyme of the shikimate pathway, in bacteria like Providencia alcalifaciens and Staphylococcus aureus. asm.org Structural analyses revealed that chlorogenic acid binds to the active site of DHQS, preventing substrate binding and catalysis. asm.org

Mechanisms of Antibacterial Activity of Shikimic Acid in Staphylococcus aureus (e.g., membrane damage, protein synthesis disruption, pyruvate (B1213749) metabolism interference)

Shikimic acid itself has demonstrated antibacterial activity against Staphylococcus aureus. researchgate.netscispace.comresearchgate.netnih.gov Studies investigating the mechanism of action of shikimic acid against S. aureus have revealed multiple targets. Shikimic acid can cause damage to the cell membrane, leading to leakage of intracellular components like K+ ions and nucleotides. nih.gov It has been observed to alter membrane fluidity and can bind to membrane proteins, disrupting membrane function and oxidative phosphorylation. researchgate.netscispace.comnih.gov

Biotechnological and Synthetic Biology Approaches in Shikimic Acid Research

Metabolic Engineering Strategies for Enhanced Shikimic Acid Production in Microorganisms

Metabolic engineering has been instrumental in developing microbial strains, primarily Escherichia coli, for the high-level production of shikimic acid. These strategies focus on systematically modifying the microorganism's genetic and regulatory processes to channel metabolic flux towards the desired product, thereby transforming the cell into an efficient biocatalyst. nih.gov The core principles involve blocking competing metabolic pathways, enhancing the expression of rate-limiting enzymes, and increasing the intracellular availability of precursor molecules. nih.govsemanticscholar.org Through these targeted modifications, researchers have successfully engineered strains capable of producing significant titers of shikimic acid, with some achieving concentrations as high as 87 g/L. nih.gov

A cornerstone of metabolic engineering for shikimic acid production is the targeted overexpression of beneficial genes and the deletion of detrimental ones. A fundamental strategy involves blocking the metabolic pathway immediately downstream of shikimic acid to force its accumulation. This is accomplished by deleting the genes aroK and aroL, which encode the two shikimate kinase enzymes responsible for converting shikimic acid to shikimate-3-phosphate (B1206780). nih.govnih.gov

To increase the carbon flow into the pathway, key enzymes are often overexpressed. The overexpression of tktA, which encodes transketolase I, enhances the supply of erythrose-4-phosphate (E4P), a crucial precursor. nih.govnih.gov The first committed step of the pathway, the condensation of phosphoenolpyruvate (B93156) (PEP) and E4P, is catalyzed by DAHP synthase. In E. coli, this enzyme exists in three isoforms (encoded by aroF, aroG, and aroH), each subject to feedback inhibition by aromatic amino acids. nih.gov To circumvent this, a feedback-resistant version, aroGfbr, is commonly overexpressed to ensure a continuous high flux into the pathway. nih.govnih.gov Additionally, overexpressing other pathway enzymes like 3-dehydroquinate (B1236863) synthase (aroB) and shikimate dehydrogenase (aroE) helps to efficiently pull metabolites through the pathway towards shikimic acid. nih.govnih.gov

Conversely, genes that divert precursors away from the shikimate pathway are often deleted. The pyruvate (B1213749) kinase genes, pykF and pykA, are common targets for deletion to increase the availability of the precursor PEP. nih.gov

GeneFunctionEngineering StrategyRationale
aroK, aroLShikimate Kinases I & IIDeletionPrevents conversion of shikimic acid, forcing its accumulation. nih.gov
aroGfbrDAHP Synthase (feedback-resistant)OverexpressionIncreases carbon entry into the pathway by overcoming feedback inhibition. nih.gov
tktATransketolase IOverexpressionBoosts the intracellular pool of the precursor erythrose-4-phosphate (E4P). nih.gov
aroB3-Dehydroquinate SynthaseOverexpressionEnhances the conversion of DAHP to 3-dehydroquinate. nih.gov
aroEShikimate DehydrogenaseOverexpressionImproves the final conversion step to shikimic acid and can help reduce byproduct (DHS) accumulation. nih.gov
pykF, pykAPyruvate KinasesDeletionIncreases the availability of the precursor phosphoenolpyruvate (PEP). nih.gov

A significant portion of metabolic engineering efforts is dedicated to redirecting carbon flux from central metabolism into the shikimate pathway. nih.gov The two primary precursors for the pathway are phosphoenolpyruvate (PEP), derived from glycolysis, and erythrose-4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org In wild-type E. coli, a substantial amount of PEP is consumed during glucose uptake by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). mdpi.com A highly effective strategy to increase PEP availability is to inactivate the PTS and replace it with a system that does not consume PEP, such as one utilizing galactose permease (galP) or the glucose facilitator (glf) and glucokinase (glk) from Zymomonas mobilis. mdpi.comresearchgate.netmdpi.com This modification significantly enhances the pool of PEP available for the initial reaction of the shikimate pathway, thereby boosting production. mdpi.com

Systems Biology and Omics Integration for Pathway Optimization

While classical metabolic engineering relies on a rational, step-by-step approach, systems biology offers a more holistic view. nih.gov By integrating high-throughput "omics" data—such as transcriptomics, proteomics, and metabolomics—researchers can gain a comprehensive understanding of the cellular response to genetic modifications. nih.govfrontiersin.org This global perspective helps identify non-intuitive engineering targets and reveals complex regulatory networks that affect pathway performance. researchgate.net Mathematical models can be developed from omics data to simulate metabolic fluxes and predict the outcomes of further genetic changes, moving the field towards a more rational and data-driven design of microbial cell factories. nih.govmdpi.com

Transcriptomic analysis, which measures the expression levels of thousands of genes simultaneously, provides a snapshot of the cell's regulatory state. nih.gov In shikimic acid-producing E. coli strains, transcriptomic studies have revealed that genetic modifications can cause widespread changes in gene expression, including in pathways not directly related to shikimate synthesis, such as amino acid transport and stress responses. nih.govresearchgate.net These findings can identify unexpected bottlenecks or cellular stress responses that limit production, offering new targets for strain improvement. nih.govnih.gov

Metabolomic analysis complements this by quantifying the intracellular and extracellular concentrations of various metabolites. This technique is crucial for identifying pathway bottlenecks, where an intermediate metabolite accumulates, or for detecting the formation of unwanted byproducts like 3-dehydroshikimate (DHS) and quinic acid. nih.govfrontiersin.org For example, metabolomic data showing high levels of DHS accumulation led to strategies focused on improving the efficiency of shikimate dehydrogenase (aroE). nih.gov By combining transcriptomic and metabolomic data, a more complete picture of the engineered strain's physiology emerges, enabling more targeted and effective optimization strategies. nih.gov

Omics ApproachKey Findings in Shikimic Acid ResearchImpact on Strain Engineering
TranscriptomicsIdentified differential expression of genes involved in transport, catabolism of amino acids, and cellular stress responses in high-producing strains. nih.govresearchgate.netRevealed non-intuitive gene targets outside of the central shikimate pathway for further optimization. nih.gov
MetabolomicsQuantified the accumulation of byproducts such as 3-dehydroshikimate (DHS) and quinic acid (QA). nih.govfrontiersin.orgEnabled targeted strategies to reduce byproduct formation, such as overexpressing aroE or deleting ydiB (involved in QA synthesis). nih.gov

Computational Modeling of Shikimate Pathway Metabolism

Computational modeling has become an indispensable tool for understanding and optimizing the complex metabolic network of the shikimate pathway. These models allow researchers to simulate the flow of metabolites and predict the effects of genetic modifications, guiding rational metabolic engineering strategies.

Mathematical models are employed to analyze the regulatory dynamics of the pathway. For instance, a model of phenylalanine metabolism in plants demonstrated how shikimate availability can influence metabolic flux, suggesting that shikimate may act as a signal for phenylalanine availability to secondary pathways . By modeling the system with ordinary differential equations, researchers can test hypotheses about metabolic regulation, such as how protein biosynthesis might be prioritized over the monolignol pathway when phenylalanine levels are low .

In silico metabolic modeling is also used to design and optimize microbial cell factories for shikimic acid production. By simulating the metabolic network of organisms like Pseudomonas putida, researchers can identify key reactions and predict growth rates under different genetic and environmental conditions biorxiv.org. For example, modeling predicted that a chorismate pyruvate lyase could sustain a synthetic shikimate pathway-dependent catabolism, a prediction that was later validated experimentally biorxiv.org. These models can pinpoint metabolic bottlenecks and suggest gene overexpression or deletion targets to enhance the production of shikimate or its derivatives biorxiv.orgoup.com. Molecular modelling studies have also been used to understand how synthesized derivatives of shikimic acid inhibit key enzymes in the pathway, such as shikimate dehydrogenase, by predicting their binding modes to the enzyme's active site researchgate.net.

Table 1: Examples of Computational Modeling in Shikimate Pathway Research

Model Type Organism/System Research Focus Key Finding
Mathematical Model (ODEs) Plant Phenylalanine Metabolism Regulatory role of shikimate Shikimate may signal phenylalanine availability, prioritizing its use for essential functions .
In Silico Metabolic Modeling Pseudomonas putida Design of novel catabolic pathways Predicted that chorismate pyruvate lyase could support a shikimate pathway-dependent catabolism for superior aromatics production biorxiv.org.

Synthetic Biology Applications for Biosynthesis Control and Novel Pathway Design

Synthetic biology offers a powerful toolkit for precisely controlling the biosynthesis of shikimic acid and for designing novel metabolic pathways. These approaches move beyond traditional metabolic engineering by implementing sophisticated genetic circuits and reprogramming cellular metabolism in innovative ways. nih.govnih.govnih.gov

To improve the production of shikimic acid, synthetic biology tools are used to fine-tune and rebalance metabolic pathways. nih.gov This includes the use of genetic circuits like metabolic toggle switches, biosensors, and riboswitches to dynamically control the expression of key genes. nih.gov For example, the CRISPR interference (CRISPRi) system has been applied in Corynebacterium glutamicum to regulate gene expression at the transcriptional level, adjusting the metabolic flux in the shikimate pathway and leading to significantly increased titers of shikimic acid. nih.gov In one engineered E. coli strain, several genes with negative effects on shikimate biosynthesis were disrupted, while key pathway genes were overexpressed to maximize the metabolic flux towards shikimate, resulting in a production of approximately 101 g/L in fed-batch fermentation. oup.com

Synthetic biology also enables the design of new-to-nature pathways. A notable example is the creation of a "shikimate pathway-dependent catabolism" (SDC) in Pseudomonas putida. biorxiv.org Researchers fundamentally redesigned the bacterium's metabolism by reprogramming the anabolic shikimate pathway to function as the primary catabolic route for growth. This was achieved by making pyruvate, an essential metabolite, exclusively available through the cleavage of chorismate, the end product of the shikimate pathway. biorxiv.org This novel design forces a high flux through the pathway, enabling near-maximum theoretical yields for shikimate-derived aromatic compounds. biorxiv.org Such synthetic pathways can also be designed to produce non-natural compounds, for instance, by using analogs of pathway precursors to generate novel molecules. frontiersin.org

Table 2: Synthetic Biology Strategies for Shikimate Production

Strategy Tool/Approach Organism Outcome
Transcriptional Regulation CRISPRi system Corynebacterium glutamicum Adjusted metabolic flux, achieving shikimate titers of 23.8 g/L in a 5-L fermentor nih.gov.
Pathway Refactoring Gene knockout (aroK, aroL, tyrR, ptsG, pykA) and overexpression (aroB, aroD, aroF, aroG, aroE, tktA) Escherichia coli Facilitated shikimate accumulation, maximized glucose uptake, and increased intermediate flux, reaching ~101 g/L of shikimate oup.com.

Chemoenzymatic Synthesis Methodologies for Shikimic Acid

Chemoenzymatic synthesis combines the advantages of highly selective enzymatic reactions with the versatility of traditional chemical synthesis to create efficient and stereospecific routes to shikimic acid and its derivatives. These methods often leverage enzymes to establish key chiral centers, which are then elaborated upon using chemical reactions.

A common strategy involves the use of dioxygenase enzymes. Rieske non-heme iron oxygenases, for example, can catalyze the stereoselective cis-dihydroxylation of monosubstituted benzenes. researchgate.net This enzymatic transformation produces chiral diols that serve as valuable starting materials for the enantioselective synthesis of complex molecules, including shikimic acid. researchgate.net The chirality established by the enzyme is transferred through subsequent chemical transformations to yield the final product.

Another approach involves the enzymatic hydrolysis of a meso-epoxide intermediate as a key step in a total synthesis route. The enzymatic resolution provides an enantiomerically pure precursor that can be converted to (-)-shikimic acid through a series of chemical steps. These multi-step syntheses often begin with readily available starting materials and incorporate strategic chemical reactions like Diels-Alder cycloadditions to construct the core carbocyclic ring of shikimic acid. dtic.mil For example, a synthesis route starting from a Diels-Alder cycloaddition can form the six-membered ring, followed by oxidation to install the diol functionality, and a sequence of protection, elimination, and deprotection steps to arrive at racemic shikimic acid. dtic.mil The incorporation of an enzymatic resolution step allows for the production of the enantiomerically pure natural product. dtic.mil

Analytical Methodologies for Shikimic Acid and Shikimate Pathway Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of complex biological samples, allowing for the separation of individual compounds from a mixture. For shikimic acid and its derivatives, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the most prominently used techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely applied method for the quantitative analysis of shikimic acid in various matrices, including plant tissues, microbial broths, and commercial products like wine. oiv.intgnusha.org Method development typically focuses on optimizing the separation column, mobile phase composition, and detection parameters to achieve baseline resolution and high sensitivity.

Commonly, reversed-phase (RP) columns, such as C18, are used. purdue.edunih.gov For instance, a validated method for wine analysis employs a coupled system with a C18 pre-separation column followed by a cation exchange column for final separation, achieving excellent resolution from interfering matrix components. oiv.intoiv.int Other stationary phases like amino (NH2) columns have also been successfully used. nih.govnih.gov The mobile phase is often an isocratic or gradient mixture of an aqueous buffer (e.g., acidified water or phosphate (B84403) buffer) and an organic modifier like acetonitrile. purdue.edunih.govsielc.com

Due to the presence of a double bond in its cyclohexene ring, shikimic acid exhibits strong UV absorption, making UV detection a straightforward and robust choice for quantification. oiv.int The typical detection wavelength is set at its absorption maximum, around 210-213 nm. oiv.intnih.govnih.gov

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For example, a validated HPLC method for determining shikimic acid in bee products demonstrated linearity over a concentration range of 1.26 µg/mL to 1.0 mg/mL with a correlation coefficient greater than 0.999. researchgate.net The LOD and LOQ for shikimic acid were reported as 0.43 µg/mL and 1.26 µg/mL, respectively. researchgate.net

ParameterCondition 1 (Wine Analysis) oiv.intoiv.intCondition 2 (Herbal Medicine) nih.govCondition 3 (Bee Products) researchgate.net
ColumnCoupled C18 and Cation ExchangeSiO2-NH2Separon SGX C18 coupled to Polymer IEX H-form
Mobile PhaseSlightly acidified water (e.g., 0.01 M H2SO4)Acetonitrile-2% H3PO4 water solution (95:5)Sulphuric acid 9 mmol/L and methanol (95:5)
DetectionUV at 210 nmDiode-Array Detection (DAD) at 213 nmSpectrophotometric at 215 nm
LOD1 mg/LNot Reported0.43 µg/mL
LOQNot ReportedNot Reported1.26 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive profiling of metabolites (metabolomics) within the shikimate pathway. purdue.educhemrxiv.org It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net

A critical step in GC-MS analysis of non-volatile compounds like shikimic acid and other organic acids or amino acids is derivatization. This process converts the analytes into volatile and thermally stable derivatives suitable for GC analysis. A common approach is silylation, which produces trimethylsilyl (TMS) derivatives. researchgate.net

For quantitative analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode. nih.gov This enhances sensitivity and specificity by monitoring only characteristic ions of the target analyte rather than scanning the full mass range. nih.govresearchgate.net For example, a sensitive and reproducible GC-SIM-MS method was developed for quantifying shikimic acid in Chinese star anise, using benzoic acid as an internal standard to improve accuracy. researchgate.net This approach allows for precise quantification even in complex plant extracts. nih.gov

ParameterDescriptionExample Application
DerivatizationRequired to increase volatility and thermal stability of analytes.Trimethylsilyl (TMS) derivatization for organic acids and amino acids. researchgate.net
GC ColumnTypically a capillary column with a non-polar or semi-polar stationary phase.5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.ca
MS Detection ModeFull scan for metabolite identification or Selected Ion Monitoring (SIM) for quantification.SIM for enhanced sensitivity in quantifying shikimic acid in plant extracts. nih.govresearchgate.net
Internal StandardUsed to correct for variations in sample preparation and injection.Benzoic acid for shikimic acid quantification. researchgate.net

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) represents a family of high-efficiency separation methods performed in narrow-bore capillaries. wikipedia.org It offers advantages such as short analysis times, high resolution, and minimal sample and reagent consumption. nih.gov For shikimic acid analysis, Capillary Zone Electrophoresis (CZE) is a frequently used mode. nih.gov

In CZE, analytes are separated based on their differential migration in an electric field. wikipedia.org A study comparing analytical methods for shikimic acid in red wine developed two CZE methods: one with direct UV detection at 213 nm and another with indirect UV detection at 260 nm using a UV-absorbing co-ion in the buffer. nih.gov Both methods utilized an uncoated capillary and a negative power supply. nih.gov The results showed that the CZE method with direct detection yielded quantification data that were statistically similar to those obtained by a validated HPLC method. nih.gov The high efficiency of CE separations stems from the flat profile of the electroosmotic flow, which minimizes band broadening compared to the parabolic flow profile in pressure-driven systems like HPLC. wikipedia.org

ParameterCZE Method Details for Shikimic Acid Analysis nih.gov
Capillary50 µm I.D. uncoated fused-silica
Effective Length48 cm
Voltage-30 kV (negative power supply)
BufferBis-Tris based buffer (pH 7.0 or 7.5)
InjectionHydrodynamic
DetectionDirect UV at 213 nm or Indirect UV at 260 nm
Quantification Limit1.0 to 12.0 mg L⁻¹

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of isolated compounds and for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for the analysis of shikimic acid and its pathway intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Shikimate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural identification of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a compound. Shikimic acid can be readily identified using 1H NMR and 13C NMR spectroscopy. nih.govresearchgate.net

Spectra are typically recorded in deuterated solvents such as deuterium oxide (D2O) or deuterated methanol (CD3OD). nih.gov The chemical shifts (δ) and coupling constants (J) in the 1H NMR spectrum provide information about the electronic environment and connectivity of the protons, while the 13C NMR spectrum reveals the number and type of carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete structure and stereochemistry of shikimic acid derivatives. researchgate.net

NucleusChemical Shift (δ) in ppm (recorded in D₂O) nih.gov
¹H6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, J = 8.4, 4.5 Hz, 1H), 2.64 (dd, J = 18.0, 4.8 Hz, 1H), 2.12 (dd, J = 18.0, 6.3 Hz, 1H)
¹³C170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 30.4

Mass Spectrometry (MS) Techniques for Shikimic Acid Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for both qualitative and quantitative analysis and is often coupled with a separation technique (LC-MS or GC-MS). researchgate.netpurdue.edu

For structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific precursor ion (e.g., the molecular ion of shikimic acid) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint for the compound. researchgate.net

When analyzed using electrospray ionization (ESI) in negative mode, shikimic acid typically forms a deprotonated molecule [M-H]⁻ with an m/z of approximately 173.045. researchgate.net The MS/MS spectrum of this ion shows characteristic fragment ions resulting from losses of water (H₂O) and carbon dioxide (CO₂), which helps to confirm its identity. researchgate.net

Ion TypeMass-to-Charge Ratio (m/z)Interpretation
Precursor Ion [M-H]⁻~173.0450Deprotonated shikimic acid. researchgate.net
Fragment Ion~155.03Loss of H₂O from the precursor ion. researchgate.net
Fragment Ion~137.02Loss of 2H₂O from the precursor ion. researchgate.net
Fragment Ion~111.04Further fragmentation. researchgate.net

Spectrophotometric Assays for Shikimate Accumulation

Spectrophotometric assays represent a widely utilized and cost-effective approach for the quantification of shikimic acid in biological samples. google.comechemcom.com These methods are particularly valuable for rapid screening and for assessing the impact of external factors, such as herbicide application, on the shikimate pathway. google.comechemcom.com The foundational principle of the most common spectrophotometric methods involves the chemical derivatization of shikimic acid to produce a chromophore, a compound that absorbs light in the visible spectrum, which can then be quantified using a spectrophotometer. gnusha.org

The most prevalent derivatization reaction for shikimic acid quantification is its oxidation by periodate. gnusha.org This reaction specifically targets the vicinal diols in the shikimic acid structure, leading to the formation of a trans-2-pentene-1,5-dialdehyde-3-carboxylic acid (PDC) chromophore, which exhibits a maximum absorbance (λmax) in the range of 380–382 nm. gnusha.org The intensity of the color produced is directly proportional to the concentration of shikimic acid in the sample, allowing for its quantification by measuring the absorbance at this wavelength.

Several variations of the spectrophotometric method have been developed and compared. For instance, two methods, designated as Spec 1 and Spec 2, have been evaluated for their efficacy in detecting shikimic acid in plant tissues. echemcom.com While both are based on the periodate derivatization principle, they may differ in reaction conditions, such as reagent concentrations and incubation times. echemcom.com Studies have shown that Spec 1 can yield higher estimations of shikimic acid content compared to Spec 2 in identical plant extract samples. echemcom.com

A significant advantage of spectrophotometric assays is their relative simplicity and speed compared to more complex techniques like High-Performance Liquid Chromatography (HPLC). google.comechemcom.com However, a notable limitation is the potential for interference from other endogenous compounds that may also react with the derivatizing agents. cottoninc.com Quinic acid, a structurally similar alicyclic hydroxy acid, is a known interferent in the periodate-based spectrophotometric assay for shikimic acid. cottoninc.com Although the periodate oxidation of quinic acid is significantly slower than that of shikimic acid, its presence in high concentrations can lead to an overestimation of the shikimic acid content. cottoninc.com

Despite this potential for interference, spectrophotometric assays have proven to be robust and reliable for monitoring significant changes in shikimate levels. For example, in plants susceptible to the herbicide glyphosate (B1671968), which inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, a dramatic accumulation of shikimic acid is observed following glyphosate treatment. echemcom.com Spectrophotometric methods have been successfully employed to quantify this accumulation, which can be detected within 24 hours of herbicide application and typically plateaus around 72 hours. echemcom.com

The following table presents data on the accumulation of shikimic acid in various plant species after treatment with glyphosate, as determined by spectrophotometric and other analytical methods.

Plant SpeciesTreatmentShikimic Acid Concentration (µg/g fresh weight)Analytical Method
Soybean (Glycine max)Untreated-HPLC-UV
Glyphosate-treated7188HPLC-UV
Alfalfa (Medicago sativa)Untreated-HPLC-UV
Glyphosate-treated7235HPLC-UV
Cotton (Gossypium hirsutum)Untreated13HPLC-UV
Glyphosate-treated230HPLC-UV
Corn (Zea mays)Untreated122HPLC-UV
Glyphosate-treated630HPLC-UV
Perennial Ryegrass (Lolium perenne)Untreated405HPLC-UV
Glyphosate-treated2382HPLC-UV
Sunflower (Helianthus annuus)Untreated33HPLC-UV
Glyphosate-treated2649HPLC-UV
Velvetleaf (Abutilon theophrasti)Untreated13HPLC-UV
Glyphosate-treated808HPLC-UV

Extraction and Purification Techniques from Biological Sources

The isolation of shikimic acid from natural sources is a critical step for its various applications, from research to the industrial production of pharmaceuticals. The choice of extraction and purification methods depends on the biological source, whether it be plant material or a microbial fermentation broth.

Solvent Extraction Methods from Plant Materials

A variety of solvent extraction techniques have been developed to isolate shikimic acid from plant tissues, with the choice of solvent and method significantly impacting the yield and purity of the final product.

One of the most common and traditional methods is Soxhlet extraction . colostate.edukcl.ac.uk This technique involves the continuous washing of a solid plant matrix with a refluxing solvent. Ethanol (B145695) and methanol are frequently used solvents in this process. For instance, ground star anise (Illicium verum), a plant known for its high shikimic acid content, has been effectively extracted using 95% ethanol in a Soxhlet apparatus. echemcom.com Similarly, refluxing powdered star anise with 95% ethanol for approximately 8 hours in a Soxhlet system has been reported. echemcom.com Another study utilized refluxing methanol for 72 hours for the extraction from ground star anise. kcl.ac.uk

Microwave-Assisted Extraction (MWAE) offers a more rapid and efficient alternative to conventional methods. awsjournal.orgscispace.com This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process. A key advantage of MWAE is the ability to use water as the extraction solvent, which is environmentally friendly. awsjournal.orgscispace.com MWAE has been successfully applied to recover shikimic acid from various plant tissues with over 90% efficiency. awsjournal.orgscispace.com

Pressurized Hot Water Extraction (PHWE) , also known as subcritical water extraction, is another advanced technique. This method utilizes water at elevated temperatures (between 100°C and 374°C) and pressures to enhance its solvating power. A novel application of this principle involves using a household espresso machine to perform a rapid PHWE of shikimic acid from star anise. colostate.edu In this method, hot solvent (e.g., a 30% ethanol/water solution) is pushed through the ground plant material at high pressure and temperature (up to 96°C and around 9 bar), resulting in an efficient extraction in a short time. colostate.edu

The choice of solvent is a critical parameter in the extraction process. While alcohols like methanol and ethanol are effective, research has also explored the use of ionic liquids. For example, 1-butyl-3-methylimidazolium chloride ([bmim]Cl) has been used to extract shikimic acid from Ginkgo biloba leaves, yielding significantly higher amounts compared to methanol extraction. echemcom.com

The following table summarizes various solvent extraction methods for shikimic acid from plant materials, highlighting the plant source, solvent, technique, and reported yield.

Plant SourceSolvent(s)Extraction TechniqueYield (% w/w)
Star Anise (Illicium verum)95% EthanolSoxhlet Extraction2.4 - 7.0
Star Anise (Illicium verum)MethanolSoxhlet Extraction6.6
Star Anise (Illicium verum)30% Ethanol/WaterPressurized Hot Water Extraction (Espresso Machine)5.5
Ginkgo biloba leaves1-butyl-3-methylimidazolium chlorideIonic Liquid Extraction2.3
Illicium griffithii fruitsHexane, Chloroform, MethanolSequential Soxhlet Extraction18.5

Microbial Fermentation Broth Processing

The production of shikimic acid through microbial fermentation, typically using engineered strains of Escherichia coli, has become a viable alternative to extraction from plant sources. nih.gov The downstream processing of the fermentation broth is crucial for obtaining high-purity shikimic acid.

A common initial step in the purification process is the removal of microbial cells from the fermentation broth, which can be achieved through methods such as centrifugation or filtration. google.com The resulting cell-free supernatant then undergoes further purification.

Liquid-liquid extraction is a key technique used to isolate shikimic acid from the aqueous fermentation broth. google.comscispace.com This method involves the use of an organic solvent, such as an alcohol, that is immiscible with the broth. The shikimic acid preferentially partitions into the organic phase, separating it from many of the water-soluble impurities. N-butanol is one such alcohol that has been effectively used for this purpose. google.com The pH of the fermentation broth can be adjusted prior to extraction to optimize the partitioning of shikimic acid into the organic solvent. google.com

Following extraction, crystallization is often employed to further purify the shikimic acid. google.comscispace.com The extract, rich in shikimic acid, is concentrated, and conditions are adjusted (e.g., by cooling or adding an anti-solvent) to induce the formation of shikimic acid crystals. These crystals can then be separated from the mother liquor, which contains the remaining impurities.

Ion-exchange chromatography is another powerful technique for purifying shikimic acid from fermentation broths. researchgate.net This method separates molecules based on their net charge. Anion-exchange resins are particularly suitable for binding the negatively charged shikimate anion at an appropriate pH. researchgate.net The process typically involves loading the pre-treated fermentation liquid onto the anion-exchange column, where the shikimic acid binds to the resin. Impurities can be washed away, and the purified shikimic acid is then eluted from the column using a solution with a high salt concentration or a different pH. researchgate.net For instance, 717 anion exchange resin has been found to be effective for this purpose, with subsequent elution using a solution of ammonium chloride. researchgate.net

Further purification steps may include decolorization , often using activated carbon or microporous adsorption resins, and desalination to remove any remaining salts, for which cation-exchange resins can be utilized. researchgate.net The final high-purity shikimic acid is often obtained through a final crystallization step. researchgate.net

Inhibitors of the Shikimate Pathway: Research and Mechanistic Insights

Glyphosate (B1671968): A Model EPSPS Inhibitor

Glyphosate (N-(phosphonomethyl)glycine) is a widely used, non-selective, broad-spectrum herbicide that targets the shikimate pathway. acs.orgresearchgate.netwikipedia.org Its herbicidal activity stems from the specific inhibition of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in this pathway. acs.orgresearchgate.netwikipedia.org EPSPS catalyzes the reversible reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to produce 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (B84403). nih.govwikipedia.org

Molecular Mechanism of EPSPS Inhibition

Glyphosate acts as a potent inhibitor of EPSPS by mimicking the tetrahedral intermediate that forms during the catalytic reaction. pnas.orgwikipedia.orgwikipedia.org It exhibits competitive inhibition with respect to PEP and binds tightly to the EPSPS-S3P binary complex, forming a stable ternary complex (EPSPS-S3P-glyphosate). acs.orgpnas.orgpressbooks.pub This binding is ordered, with glyphosate binding to the enzyme only after S3P has bound. pnas.org The formation of this ternary complex effectively blocks the enzyme's active site, preventing the binding of the natural substrate PEP and halting the production of EPSP. wikipedia.org

Structural and biochemical studies, including X-ray crystallography and titration calorimetry, have provided detailed insights into the interaction between glyphosate and EPSPS. acs.orgpnas.orgwikipedia.org These studies suggest that glyphosate fits snugly within the EPSPS-S3P-glyphosate ternary complex, and its binding is enthalpy-driven. acs.org Stronger binding synergism is observed between S3P and glyphosate compared to S3P and PEP, supporting the hypothesis that the ternary complex mimics the transition state of the reaction. acs.org While glyphosate is considered a competitive inhibitor of PEP, some studies also suggest it can act as an uncompetitive inhibitor with respect to S3P in the reverse reaction, implying that the glyphosate and PEP binding sites may not be entirely superimposable in their ternary complexes. pnas.orgpressbooks.pub

Shikimate Accumulation as a Biomarker of EPSPS Inhibition

Inhibition of EPSPS by glyphosate leads to a blockage in the shikimate pathway, preventing the conversion of S3P to EPSP. wikipedia.orgup.ac.za This disruption causes the upstream substrate, shikimate, to accumulate within plant tissues. pressbooks.pubup.ac.zaufu.brresearchgate.net The accumulation of shikimate is a direct consequence of EPSPS inhibition and serves as a reliable biomarker for glyphosate exposure and its herbicidal effect in susceptible plants. up.ac.zaufu.brresearchgate.netfrontiersin.org

Studies have shown significantly higher levels of shikimate in glyphosate-susceptible plants treated with the herbicide compared to untreated susceptible plants or glyphosate-resistant plants. up.ac.zaufu.brfrontiersin.org For instance, research on soybean demonstrated significant shikimate accumulation in conventional cultivars after glyphosate treatment, while it was not detected in glyphosate-resistant transgenic soybean tissues. ufu.brresearchgate.net The degree of shikimate accumulation can also be correlated with the level of glyphosate resistance in different plant populations. up.ac.zafrontiersin.orgoup.commdpi.com

Data illustrating shikimate accumulation in susceptible versus resistant plants after glyphosate treatment:

Plant TypeGlyphosate TreatmentShikimate Level (µg g⁻¹ in rootlets)Citation
Conventional SoybeanTreated (0.6%)>952.4 ufu.brresearchgate.net
Transgenic RR SoybeanTreated (0.6%)Not detected ufu.brresearchgate.net
Susceptible E. indicaVarious dosesHigher accumulation mdpi.com
Resistant E. indicaVarious dosesLess accumulation mdpi.com
Susceptible A. palmeriTreatedSignificantly more accumulation frontiersin.org
Resistant A. palmeriTreatedLess accumulation frontiersin.org

This accumulation disrupts carbon flow through the pathway, leading to a depletion of essential aromatic amino acids and secondary metabolites derived from chorismate, ultimately resulting in plant death. acs.orgresearchgate.netpressbooks.pub

Mechanisms of Glyphosate Resistance in Plants and Microorganisms

The widespread and continuous use of glyphosate has led to the evolution of glyphosate-resistant (GR) weed populations and microorganisms. frontiersin.orgcsic.esnih.gov Resistance mechanisms can be broadly classified into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.goviastate.edufrontiersin.orgmdpi.com These mechanisms either reduce the sensitivity of the EPSPS enzyme to glyphosate or limit the amount of herbicide reaching the target site at toxic levels. nih.govfrontiersin.org

Target-Site Resistance: EPSPS Overexpression and Gene Mutation

Target-site resistance involves alterations to the EPSPS enzyme itself, reducing its sensitivity to glyphosate. Two primary TSR mechanisms have been identified: EPSPS gene mutation and EPSPS overexpression. mdpi.comiastate.edumdpi.comnih.govrsc.org

EPSPS Gene Mutation: Amino acid substitutions at key positions within the EPSPS enzyme's active site can reduce glyphosate binding affinity. mdpi.comfrontiersin.orgnih.govrsc.org The most commonly reported resistance-endowing mutation occurs at proline 106 (Pro-106), where substitutions to serine, threonine, alanine, or leucine (B10760876) have been observed in various weed species. mdpi.comfrontiersin.orgnih.gov Another mutation at threonine 102 (Thr-102) has also been linked to resistance. mdpi.comrsc.org While single mutations typically confer low-to-moderate resistance, double mutations, such as Thr-102-Ile + Pro-106-Ser, can result in high levels of glyphosate resistance. oup.commdpi.comrsc.org Molecular dynamics simulations have helped elucidate how these mutations influence glyphosate binding affinity in the PEP-binding site. rsc.org

EPSPS Overexpression: Increased production of the EPSPS enzyme can also lead to glyphosate resistance. oup.commdpi.comiastate.edunih.gov This is often a result of EPSPS gene amplification, where multiple copies of the gene are present in the plant's genome. frontiersin.orgoup.comiastate.edu With more EPSPS enzyme present, a higher concentration of glyphosate is required to inhibit a sufficient amount of the enzyme to disrupt the shikimate pathway. iastate.edu Studies have correlated EPSPS gene copy number and mRNA levels with the degree of glyphosate resistance and reduced shikimate accumulation in resistant populations. frontiersin.orgoup.commdpi.com

Data illustrating the correlation between EPSPS gene expression and glyphosate resistance:

Plant SpeciesResistance LevelEPSPS Gene Expression (Fold increase vs. susceptible)Citation
Arctotheca calendula>10-fold4.3-fold nih.gov
Eleusine indica2.01-10.43-foldHighly correlated mdpi.com
Amaranthus palmeriResistantMassive increase in transcript abundance frontiersin.org

Discovery and Rational Design of Novel Shikimate Pathway Enzyme Inhibitors

The shikimate pathway's essentiality in pathogens and its absence in humans make its enzymes attractive targets for the discovery and rational design of novel antimicrobial and herbicidal agents beyond glyphosate. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.govnih.govmdpi.com Research efforts are focused on identifying and developing inhibitors for various enzymes in the pathway, including 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase (DAH7PS), shikimate kinase (SK), shikimate dehydrogenase (SDH), and chorismate mutase. researchgate.netmdpi.comnih.govnih.govmdpi.commdpi.com

Rational drug design strategies leverage the detailed structural and mechanistic understanding of these enzymes to design molecules that can bind specifically and tightly to their active sites, inhibiting their function. acs.orgpnas.orgresearchgate.netmdpi.comnih.govmdpi.com This involves techniques such as molecular modeling, virtual screening, and structure-based design. nih.govmdpi.commdpi.com

Examples of research in this area include:

DAH7PS Inhibitors: DAH7PS catalyzes the first committed step of the shikimate pathway. nih.gov Mechanism-based inhibitors mimicking the tetrahedral intermediate of the DAH7PS reaction have been designed and synthesized, showing potent inhibitory activity against Mycobacterium tuberculosis DAH7PS. nih.gov

Shikimate Kinase Inhibitors: Shikimate kinase is another enzyme in the pathway considered a promising target for antimicrobial drugs, particularly against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govmdpi.com Various chemically diversified synthetic scaffolds have been explored as potential SK inhibitors through in silico screening and in vitro studies. researchgate.netnih.govmdpi.com

Shikimate Dehydrogenase Inhibitors: SDH catalyzes the conversion of 3-dehydroshikimate to shikimate. mdpi.commdpi.com Studies have identified compounds, such as 6-nitroquinazoline-2,4-diol (NQD), as non-competitive inhibitors of SDH, demonstrating herbicidal effects in plants. mdpi.com

Chorismate Mutase Inhibitors: Chorismate mutase is involved in the branching of the shikimate pathway towards phenylalanine and tyrosine biosynthesis. mdpi.comamr-insights.eu Natural compounds like chlorogenic acid have shown antibacterial properties by inhibiting chorismate mutase. amr-insights.eu

The discovery and rational design of inhibitors targeting different enzymes in the shikimate pathway offer promising avenues for developing new and selective herbicides and antimicrobial agents to address the challenges of resistance and emerging infectious diseases. pnas.orgresearchgate.netresearchgate.netmdpi.comnih.govmdpi.com

Molecular Docking and Computational Studies of Inhibitor-Enzyme Interactions

Molecular docking and other computational methods play a significant role in the discovery and characterization of shikimate pathway enzyme inhibitors. These in silico techniques allow researchers to predict the binding affinity and interaction modes of potential inhibitors with target enzymes, guiding the design of novel compounds and providing insights into the molecular basis of inhibition.

Studies have utilized computational approaches to investigate inhibitors targeting various enzymes within the shikimate pathway. For instance, molecular docking and molecular dynamics simulations have been employed to analyze the binding of phosphoenolpyruvate (PEP) derivatives to 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and 5-enolpyruvylshikimate 3-phosphate synthase (EPSPS), two enzymes that utilize PEP as a substrate nih.gov. These studies aim to propose consistent binding modes and identify pharmacophoric properties relevant to multi-target inhibitors nih.gov.

Computational methods, including molecular docking, virtual screening, and molecular dynamics simulations, have also been instrumental in identifying potential inhibitors for Mycobacterium tuberculosis shikimate kinase (MtSK), a key enzyme in the pathway essential for the survival of the bacterium rjpbcs.comscielo.brresearchgate.net. Researchers have used these techniques to screen large chemical libraries and predict molecules with high affinity for the MtSK active site scielo.brresearchgate.net. Docking scores and binding free energy calculations are used to assess the strength and stability of the predicted enzyme-inhibitor complexes rjpbcs.comscielo.brresearchgate.net. For example, studies on MtSK inhibitors have identified compounds with docking scores ranging from -7 to -9.8 kcal/mol, suggesting favorable binding interactions scielo.br. Molecular dynamics simulations further analyze the stability of the protein-ligand complexes over time, providing a more dynamic view of the interactions nih.govresearchgate.net.

Beyond identifying novel inhibitors, computational studies also help in understanding the specific interactions between inhibitors and key active-site residues of the enzymes. For instance, modeling studies of inhibitors binding to M. tuberculosis DAH7PS have shown that inhibitors mimicking features of the natural substrates and reaction intermediate can lead to specific enzyme-inhibitor interactions nih.gov. Analysis of hydrogen bonding and hydrophobic interactions with critical residues is crucial for understanding binding stability and inhibitory potential researchgate.netauburn.edu.

Computational approaches are often integrated with experimental validation to confirm in silico predictions. Studies have shown that compounds identified through virtual screening and docking against MtSK and MtSDH exhibit inhibitory effects in kinetic assays, corroborating the computational findings auburn.edu. This combined approach accelerates the drug discovery process by prioritizing promising candidates for synthesis and experimental testing nih.govscielo.brresearchgate.netauburn.edu.

Computational methods are also being explored to identify allosteric sites in shikimate pathway enzymes, which could serve as targets for developing broad-spectrum antimicrobial drugs rsc.org. Analyzing evolutionary conservation of binding sites can help identify regions critical for enzyme function across different species rsc.org.

Shikimic Acid Derivatives and Analogues: Synthesis and Biological Activity Research

Chemical Synthesis of Shikimic Acid Esters, Amides, and Other Derivatives

The chemical synthesis of shikimic acid derivatives, such as esters, amides, and other modified structures, is a significant area of research driven by the need to explore their biological potential and to develop new therapeutic agents. Shikimic acid's inherent chirality and functional groups provide a versatile scaffold for chemical modifications.

One notable application of shikimic acid in synthesis is its use as a starting material for the production of oseltamivir (B103847) phosphate (B84403). The industrial production of oseltamivir phosphate often utilizes (-)-shikimic acid, typically isolated from sources like Chinese star anise or produced through fermentation processes. researchgate.netcaldic.com The synthesis involves a series of steps, including esterification of shikimic acid. google.com For example, a Fischer esterification of shikimic acid can be carried out in ethanol (B145695) in the presence of benzene (B151609) sulfonic acid. google.com

Beyond oseltamivir synthesis, various methods have been developed for creating other shikimic acid derivatives. These include the synthesis of amide derivatives, which have been explored for their enzyme inhibitory activities. nih.govnih.govresearchgate.nettandfonline.com The synthesis of these amides typically involves reactions with the carboxyl group of shikimic acid. nih.gov

Other synthetic modifications of shikimic acid include the formation of ketalized shikimic acid esters, which can then be further modified, for instance, by mesylation and subsequent conversion to epoxide moieties. google.com The hydroxyl groups at the C-3, C-4, and C-5 positions of shikimic acid can be acylated to form esters. mdpi.com Caffeoyl shikimic acid, for example, is formed by the esterification reaction between shikimic acid and caffeic acid. mdpi.com

Hybrid synthetic approaches combining chemical and chemoenzymatic methods have also been established to obtain shikimic acid analogues, such as 7-deoxy-sedoheptulose analogues, for structure-activity relationship studies. nih.gov

Structure-Activity Relationship (SAR) Studies of Shikimate Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the shikimic acid structure influence its biological activity. These studies aim to identify the key structural features responsible for specific effects and guide the design of more potent and selective derivatives.

SAR studies have been conducted on various shikimate analogues to evaluate their biological activities. For instance, studies on shikimic acid amide derivatives have investigated their in vitro shikimate dehydrogenase (SDH) inhibition and antibacterial activity. nih.govnih.govresearchgate.nettandfonline.com These studies revealed that diamide (B1670390) derivatives generally displayed more potent inhibitory activity against Escherichia coli SDH compared to monoamides. nih.govnih.govresearchgate.nettandfonline.com Molecular modelling studies have provided insights into the potential binding modes of these amide derivatives to the SDH enzyme, suggesting different interactions for monoamide and diamide compounds. nih.govnih.govresearchgate.net

In the context of antiviral activity, particularly against influenza, structure-activity relationship studies have been performed on neuraminidase inhibitors derived from shikimic acid, such as oseltamivir. researchgate.net Modifications to the core structure have been explored to develop new inhibitors and combat resistance. researchgate.net Studies on sialic acid derivatives, which are structurally related to the products of neuraminidase activity, have also provided insights into the structural requirements for potent neuraminidase inhibition. acs.org

SAR studies on shikimate analogues have also extended to investigating their cytotoxic properties. For example, studies on analogues based on a cyclohexenone structure related to shikimate have shown that the presence or absence of a cyclic keto group and the stereochemistry at hydroxyl-bearing carbons can significantly impact cytotoxicity. nih.gov The α,β-unsaturated ketone linkage was identified as a key structural feature influencing thiol reactivity and in vitro cytotoxicity in these analogues. nih.gov

Studies on five-membered ring analogues of shikimic acid have explored their interaction with shikimate kinase, an enzyme in the shikimate pathway. acs.org These studies demonstrated that certain cyclopentene (B43876) analogues could be processed by shikimate kinase, albeit with varying efficiency compared to the native substrate, providing information on the structural features tolerated by the enzyme. acs.org

Biological Activity Profiling in In Vitro and Non-Mammalian Models

Shikimic acid and its derivatives exhibit a range of biological activities that have been investigated using in vitro assays and non-mammalian models. These studies provide valuable insights into the potential therapeutic applications of these compounds.

Shikimic acid and its derivatives have shown diverse bioactivities, including antioxidant, antiviral, anti-inflammatory, and antibacterial effects, as demonstrated in various in vitro and in vivo studies using non-mammalian models. researchgate.net

Antiviral Activity Research (e.g., neuraminidase inhibition mechanisms)

Shikimic acid is well-known for its role as a precursor in the synthesis of neuraminidase inhibitors, which are important antiviral drugs used against influenza viruses. researchgate.netresearchgate.net Oseltamivir, synthesized from shikimic acid, is a prominent example of such an inhibitor. researchgate.netresearchgate.net Neuraminidase inhibitors work by preventing the viral enzyme neuraminidase from cleaving sialic acid residues, which is essential for the release of new viral particles from infected cells. researchgate.net

Research has demonstrated the in vitro antiviral activity of shikimic acid itself against the influenza virus. researchgate.net Shikimic acid derivatives have also garnered attention for their antiviral action, particularly since the use of shikimic acid as a source for oseltamivir phosphate. researchgate.net Studies have explored the antiviral activity of shikimic acid and its derivatives against various viruses, including influenza A and B viruses and HIV. researchgate.net

Furthermore, research on sialic acid derivatives, structurally related to the substrate of neuraminidase, has shown high neuraminidase inhibitory activity in vitro against viruses like Newcastle Disease Virus (NDV). acs.org These studies contribute to understanding the mechanisms of neuraminidase inhibition and the potential of shikimic acid-derived structures as antiviral agents.

Antioxidant Properties and Radical Scavenging Mechanisms

Shikimic acid and its derivatives possess antioxidant properties and can exert their effects through various radical scavenging mechanisms. Oxidative stress is implicated in numerous chronic diseases, and antioxidants play a crucial role in counteracting the damaging effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.commdpi.comnih.gov

The antioxidant activity of shikimic acid can be attributed, in part, to the presence of its phenolic hydroxyl and β-unsaturated monocarboxylic acid groups. researchgate.net Studies have shown that shikimic acid and its derivatives can increase antioxidant capacity and exhibit free radical scavenging activity. researchgate.netjst.go.jp

Research on plant extracts containing shikimic acid, such as those from Sorbus aucuparia, has demonstrated in vitro antioxidant activity and protective effects against oxidative damage. researchgate.net The antioxidant activity in these extracts was linked to components including phenolic pseudo depsides of quinic and shikimic acid. researchgate.net

Antioxidants can neutralize free radicals directly or indirectly by influencing the activity of enzymes involved in ROS production and scavenging. nih.gov While direct radical scavenging is a key mechanism, the effectiveness of this in vivo can vary. mdpi.com Studies evaluating antioxidant activity often employ assays such as the DPPH radical scavenging assay. mdpi.commdpi.comjst.go.jp

Anti-inflammatory Mechanism Research

Shikimic acid and its derivatives have demonstrated anti-inflammatory properties through various mechanisms, which have been investigated in both in vitro and in vivo non-mammalian models. researchgate.netoup.comacs.orgresearchgate.net

Research indicates that shikimic acid can exhibit significant anti-inflammatory activity. acs.orgnih.govfrontiersin.org Studies in mice models of inflammation, such as those induced by acetic acid or xylene, have shown that shikimic acid can reduce inflammation. nih.gov The proposed mechanisms include the inhibition of ERK1/2 and P38 phosphorylation, leading to a reduction in the production of pro-inflammatory factors like TNF-α, IL-1β, and NF-κB. nih.gov

In the context of neuroinflammation, shikimic acid has been shown to inhibit the production of pro-inflammatory mediators and reactive oxygen species (ROS) in LPS-induced microglial cells (an in vitro model). mdpi.com Mechanistic studies suggest that shikimic acid suppresses neuro-inflammation by activating the AKT/Nrf2 pathway and inhibiting the NF-κB pathway. mdpi.com

Studies on DSS-induced ulcerative colitis in mice (a non-mammalian model) have demonstrated that shikimic acid treatment can ameliorate intestinal inflammation. acs.orgfrontiersin.org This effect was associated with the inhibition of key proteins in the MAPK and NF-κB signaling pathways and a decrease in the expression of inflammatory factors such as TNF-α, IL-1β, and MPO. acs.orgfrontiersin.org An isopropylshikimic acid derivative has also been reported to alleviate colitis by reducing MPO activity. acs.orgfrontiersin.org

Shikimic acid's anti-inflammatory effects may also involve the inhibition of osteoclastogenesis, potentially through effects on the NF-κB and MAPK pathways. frontiersin.org

Enzyme Inhibitory Effects of Derivatives (e.g., SDH, other microbial enzymes)

The shikimate pathway is essential for the survival of bacteria, fungi, plants, and certain parasites, but absent in mammals. This makes the enzymes in this pathway attractive targets for the development of selective inhibitors. Shikimic acid derivatives and analogues have been investigated for their ability to inhibit these enzymes and other microbial enzymes.

Shikimate dehydrogenase (SDH), the fourth enzyme in the shikimate pathway, catalyzes the reduction of 3-dehydroshikimate to shikimate. nih.govnih.govresearchgate.nettandfonline.comresearchgate.net Inhibition of SDH can disrupt the pathway, leading to a deficiency in essential aromatic compounds. researchgate.net Studies on shikimic acid amide derivatives have shown that they can act as in vitro inhibitors of Escherichia coli SDH. nih.govnih.govresearchgate.nettandfonline.com These studies characterized the inhibition as mixed-type and identified specific diamide derivatives with notable inhibitory activity in the micromolar range. nih.govnih.govresearchgate.nettandfonline.com

Compound IC₅₀ against E. coli SDH (µM) Inhibition Type
Compound 4a 588 Mixed-type
Compound 4b 589 Mixed-type

Note: Data extracted from research on shikimic acid amide derivatives. nih.govnih.govresearchgate.nettandfonline.com

Other enzymes in the shikimate pathway have also been targeted. Shikimate kinase (SK), the fifth enzyme, which converts shikimate to shikimate-3-phosphate (B1206780), is considered a promising target for new antibiotics, particularly against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. dovepress.com Inhibitors of SK have been identified through screening chemical libraries. dovepress.com

Beyond the shikimate pathway enzymes, shikimic acid derivatives may also exert inhibitory effects on other microbial enzymes. The absence of the shikimate pathway in mammals positions its intermediates and related compounds as potential molecules for designing inhibitors that selectively target enzyme-catalyzed reactions in microbes without affecting mammalian systems.

Antibacterial and Antifungal Mechanisms

Shikimic acid and its derivatives exhibit antibacterial and antifungal activities, primarily by interfering with the shikimate pathway, which is essential for the survival of many microorganisms. researchgate.netnih.govbibliomed.org Blocking this pathway disrupts the biosynthesis of aromatic amino acids and other vital metabolites, leading to microbial growth inhibition or death. dovepress.comresearchgate.netbibliomed.org

Studies have investigated the antibacterial mechanisms of shikimic acid against specific pathogens like Staphylococcus aureus. Research indicates that shikimic acid can exert multifaceted inhibitory effects. bibliomed.orgresearchgate.net It has been shown to interact with the bacterial cell membrane, causing damage and altering membrane permeability. researchgate.netnih.gov This disruption can lead to leakage of intracellular components such as K⁺ ions and nucleotides. nih.gov Furthermore, shikimic acid may affect microbial protein synthesis by altering aminoacyl-tRNA synthesis and ribosome functions. researchgate.net Interference with bacterial pyruvate (B1213749) metabolic pathways has also been observed. researchgate.net

While shikimic acid's antibacterial activity is reported to be stronger than its antifungal effect, it also demonstrates potential as an antifungal agent. bibliomed.orgresearchgate.net The shikimate pathway is present in fungi, making it a potential target for antifungal interventions. wikipedia.orgresearchgate.net Research on plant extracts containing shikimic acid and its derivatives has shown antifungal activity against Candida strains, suggesting mechanisms that may involve damage to the fungal cell wall and disruption of plasma membrane integrity. mdpi.com Alkaloids, which are often derived from the shikimate pathway, also exhibit antifungal properties. mdpi.com

Anticancer Mechanism Research

Research into the anticancer mechanisms of shikimic acid derivatives often focuses on their ability to inhibit specific enzymes or induce cytotoxic effects in cancer cell lines. The absence of the shikimate pathway in mammals suggests that targeting enzymes within this pathway could offer a selective approach to cancer therapy, although the direct role of shikimic acid itself in mammalian cancer cells is a separate area of investigation. dovepress.comresearchgate.net

Some shikimic acid derivatives have shown promise in anticancer research. For instance, (-)-zeylenone, a polyoxygenated cyclohexane (B81311) derived from shikimic acid, has demonstrated anticancer activity. dovepress.com It has been reported to inhibit nucleoside transport in Ehrlich carcinoma cells and exhibit cytotoxicity against several human tumor cell lines. dovepress.com The 4-epi-shikimic acid skeleton is also a component of several antitumor products, including dioxolamycin, the cythiaformines B, C, D, and pericosine A. dovepress.com Platinum (II) anticancer compounds incorporating shikimic acid have also been explored. dovepress.com

Studies on phenolic acids, which are often biosynthesized via the shikimate pathway, have also investigated their anticancer potential. These compounds can exert anticancer effects by promoting apoptosis, targeting angiogenesis, and reducing abnormal cell growth. mdpi.com Their mechanisms may involve the modulation of oxidative stress and signal transduction pathways. mdpi.com For example, some phenolic acids have been shown to block specific phases of the cell cycle in cancer cell lines. mdpi.com The number and position of hydroxyl groups on phenolic acids appear to play a crucial role in their anticancer activity. mdpi.com Epanorin, a shikimic acid-derived metabolite found in lichens, has been shown to inhibit cell viability and induce cell cycle arrest in breast cancer cells (MCF-7) in in vitro studies. bjbabs.org

Anticoagulant and Antithrombotic Activity Research

Shikimic acid and certain derivatives have been investigated for their anticoagulant and antithrombotic properties, which relate to their ability to inhibit blood clotting and prevent the formation of harmful blood clots. dovepress.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Monopalmityloxy shikimic acid, a synthesized derivative, has shown anticoagulation activity in in vivo studies using rat models. nih.govnih.govresearchgate.net Evaluation through the determination of thrombin time, prothrombin time, and activated partial thromboplastin (B12709170) time suggested that this derivative could prolong coagulation time. nih.govresearchgate.net The proposed mechanism involves the inhibition of both the intrinsic and extrinsic coagulation pathways, with a seemingly stronger inhibitory effect on the intrinsic pathway. nih.govresearchgate.net

Another derivative, triacetylshikimic acid, has also demonstrated anticoagulant and antithrombotic activities in rats. nih.govresearchgate.net Studies have shown that it can inhibit platelet aggregation induced by various agents like ADP, collagen, and arachidonic acid in a dose-dependent manner. researchgate.net In an arteriovenous-shunt thrombosis model, oral administration of triacetylshikimic acid resulted in a dose-dependent inhibition of thrombus growth. researchgate.net The mechanism may be partially related to the elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets. researchgate.net

Research also suggests that shikimic acid itself can inhibit platelet aggregation and blood coagulation. researchgate.net In vitro studies have shown that shikimic acid inhibits rabbit platelet aggregation induced by ADP and collagen. researchgate.net In vivo studies in rats have indicated that shikimic acid can inhibit platelet aggregation and elevate rat plasma 6-keto-PGF1α. researchgate.net It has also been shown to increase the blood coagulation time in mice. researchgate.net

Furthermore, a derivative identified as 3,4-oxo-isopropylidene-shikimic acid has been reported to possess antithrombotic activity. dovepress.comdovepress.comfrontiersin.org This derivative has shown activity in inhibiting the adhesion of polymorphonuclear leukocytes to TNF-alpha-induced endothelial cells in vitro. dovepress.comdovepress.com

Here is an interactive table summarizing some of the research findings on the biological activities of Shikimic Acid and its derivatives mentioned in the text:

Compound NameBiological ActivityMechanism/NotesOrganism/Cell Line/ModelCitation
Shikimic AcidAntibacterialDisrupts cell membrane, affects protein synthesis, interferes with pyruvate metabolism. More potent than antifungal effect.Staphylococcus aureus, Candida cells bibliomed.orgresearchgate.net
Shikimic AcidAntifungalPotential, less potent than antibacterial effect.Candida species bibliomed.orgresearchgate.net
Shikimic AcidAnticoagulant & AntithromboticInhibits platelet aggregation (ADP, collagen), increases blood coagulation time. May elevate plasma 6-keto-PGF1α.Rabbit platelets (in vitro), Rats, Mice researchgate.net
Monopalmityloxy shikimic acidAnticoagulant & AntithromboticInhibits intrinsic and extrinsic coagulation pathways (stronger effect on intrinsic). Prolongs coagulation time and bleeding time.Rats (in vivo arteriovenous shunt model), Rat plasma nih.govresearchgate.net
Triacetylshikimic acidAnticoagulant & AntithromboticInhibits platelet aggregation (ADP, collagen, arachidonic acid). Inhibits thrombus growth. Partially related to elevated platelet cAMP.Rats (ex vivo platelet aggregation, arteriovenous shunt) researchgate.net
3,4-oxo-isopropylidene-SAAntithromboticInhibits adhesion of polymorphonuclear leukocytes to TNF-alpha-induced endothelial cells.in vitro (endothelial cells) dovepress.comdovepress.com
(-)-ZeylenoneAnticancerInhibits nucleoside transport, cytotoxic.Ehrlich carcinoma cells, human tumor cell lines dovepress.com
4-epi-shikimic acid skeletonAnticancerComponent of antitumor products (dioxolamycin, cythiaformines B, C, D, pericosine A).Not specified (component) dovepress.com
EpanorinAnticancerInhibits cell viability, induces cell cycle arrest.MCF-7 breast cancer cells (in vitro) bjbabs.org

Evolutionary and Comparative Aspects of the Shikimate Pathway

Phylogenetic Analysis of Shikimate Pathway Enzymes Across Domains of Life

Phylogenetic analysis of the enzymes involved in the shikimate pathway reveals complex evolutionary relationships across bacteria, archaea, and eukaryotes nih.gov. While some enzymes show conserved homology across broad taxonomic ranges, others exhibit significant divergence or are organized differently in various lineages nih.govnih.gov.

In most prokaryotes, the seven enzymes of the shikimate pathway are encoded by separate, monofunctional genes, often referred to as aro homologs nih.govnih.gov. In contrast, some eukaryotes, particularly fungi and certain apicomplexans like Toxoplasma gondii, possess a pentafunctional "arom" complex, a single polypeptide that catalyzes five consecutive reactions of the pathway nih.govnih.govcapes.gov.br. Plants, while having a nuclear-encoded shikimate pathway, often have enzymes that are targeted to plastids, suggesting an evolutionary link to their cyanobacterial endosymbiont origin nih.govcapes.gov.br. Plant enzymes can also include bifunctional proteins, such as a combined dehydroquinate dehydratase and shikimate dehydrogenase nih.gov.

Phylogenetic studies suggest that the shikimate pathway has an ancient origin in eukaryotes, or was potentially transferred between eukaryotic lineages via horizontal gene transfer (HGT) nih.govcapes.gov.br. Analyses including a wider range of eukaryotes, such as oomycetes, ciliates, diatoms, basidiomycetes, zygomycetes, and green and red algae, further support complex evolutionary histories involving both ancient origins and HGT events nih.govcapes.gov.br.

Comparative Genomics and Pathway Organization in Diverse Organisms

Comparative genomics studies highlight the variations in the genetic organization and enzyme architecture of the shikimate pathway across different organisms.

In bacteria, the aro genes encoding the shikimate pathway enzymes are typically dispersed throughout the genome nih.govnih.gov. In contrast, the fused "arom" complex observed in fungi and some protists represents a significant departure from this organization, potentially offering advantages in terms of metabolic channeling or regulation nih.govnih.govcapes.gov.br.

Plants exhibit a nuclear-encoded pathway, with many enzymes possessing targeting signals for plastids, the presumed site of aromatic amino acid biosynthesis in these organisms nih.govcapes.gov.br. Comparative genomics of the shikimate pathway in plants like Arabidopsis, Populus trichocarpa, and Oryza sativa reveals gene duplications and variations in gene family structure, suggesting adaptation to different environmental niches and physiological requirements frontiersin.orgresearchgate.net.

The presence of the shikimate pathway in certain apicomplexan parasites, such as Toxoplasma gondii and Plasmodium falciparum, is particularly interesting from a comparative genomics perspective, as it is absent in their animal hosts oup.comoup.com. The pathway in these parasites shows similarities to both fungal and algal pathways, reflecting their complex evolutionary history and potential gene acquisition events nih.govcapes.gov.br.

Comparative genomics also extends to viruses, with some large DNA viruses infecting algae found to encode genes involved in the shikimate pathway, suggesting potential metabolic interactions with their hosts or a complex evolutionary history involving gene acquisition frontiersin.org.

Here is a table summarizing some comparative aspects of shikimate pathway organization:

Organism GroupEnzyme OrganizationGene Location (Typical)Notes
BacteriaMonofunctional enzymes (separate genes)Dispersed in genomearo homologs
FungiPentafunctional "arom" complex for some steps, others monofunctionalNuclearEfficient metabolic channeling
PlantsMonofunctional and some bifunctional enzymesNuclear (plastid targeted)Gene duplications observed, linked to plastid origin
Apicomplexan ParasitesMix of monofunctional and fused enzymes (e.g., "arom")NuclearShows similarities to fungal and algal pathways, complex history
ArchaeaVariations in initial steps, pathway to chorismate conservedGenomeDifferent initial enzymes compared to bacteria/eukaryotes wikipedia.org

Evolutionary Pressure and Adaptation of the Shikimate Pathway

The shikimate pathway is subject to various evolutionary pressures, driving adaptation in different organisms. Its essential role in the biosynthesis of aromatic amino acids and secondary metabolites provides a strong selective pressure for maintaining its function frontiersin.orgfrontiersin.orgmdpi.com.

In plants, the high flux through the shikimate pathway, estimated to be between 20% and 50% of fixed carbon, highlights its importance for growth and the production of a vast array of secondary metabolites involved in defense, signaling, and environmental interactions frontiersin.orgresearchgate.netfrontiersin.org. This high demand likely drives the observed gene duplications and regulatory mechanisms in plant shikimate pathway enzymes frontiersin.org.

The absence of the shikimate pathway in animals represents a significant evolutionary divergence, making aromatic amino acids essential dietary components for these organisms oup.comwikipedia.orgnih.gov. This difference has also made the pathway an attractive target for herbicides, such as glyphosate (B1671968), which inhibits the enzyme EPSP synthase oup.comwikipedia.orgoup.com. The evolution of glyphosate resistance in some plants and microorganisms demonstrates a direct adaptive response to this pressure wikipedia.org.

In parasitic organisms like apicomplexans, the presence of the shikimate pathway, while absent in their hosts, presents a potential therapeutic target and reflects the evolutionary pressures related to their parasitic lifestyle and nutrient acquisition oup.comoup.com. The differences in pathway organization and regulation compared to bacteria, fungi, and plants may reflect adaptations to their specific host environments oup.comoup.com.

The regulation of the shikimate pathway also varies across organisms. In microbes, feedback inhibition by aromatic amino acids is a key regulatory mechanism nih.govmdpi.com. In higher organisms, the regulatory mechanisms are more complex and not fully characterized nih.gov. The evolution of diverse regulatory strategies reflects the need to fine-tune metabolic flux through the pathway in response to varying environmental conditions and cellular demands.

Horizontal Gene Transfer Events and Shikimate Pathway Evolution

Horizontal gene transfer (HGT), the transfer of genetic material between unrelated organisms, has played a significant role in the evolution of the shikimate pathway, particularly in eukaryotes nih.govcapes.gov.brnih.govresearchgate.netcambridge.org.

Studies suggest that the shikimate pathway genes in plants were acquired through a combination of endosymbiotic gene transfer (EGT) from the cyanobacterial ancestor of plastids and separate HGT events from other eubacterial sources nih.govcapes.gov.brnih.govresearchgate.net. This complex origin explains the similarities between plant shikimate enzymes and those in prokaryotes, as well as the presence of enzymes targeted to the plastid nih.govcapes.gov.brnih.govresearchgate.net.

HGT has also contributed to the presence and evolution of the shikimate pathway in various protist lineages, including apicomplexans and the starlet sea anemone Nematostella vectensis nih.govcapes.gov.brnih.govresearchgate.netpnas.org. In N. vectensis, molecular evidence indicates the transfer of shikimate pathway genes from both bacterial and eukaryotic (dinoflagellate) donors pnas.org. This suggests that HGT can introduce novel metabolic capabilities into organisms, potentially facilitating adaptation to specific ecological niches, such as symbiotic relationships pnas.orgfrontiersin.org.

The distribution of the pentafunctional "arom" complex in fungi and certain protists also suggests a potential ancient HGT event or an ancient eukaryotic innovation that was subsequently lost in other lineages nih.govcapes.gov.brnih.govresearchgate.net.

These findings highlight that the evolutionary history of the shikimate pathway is not a simple vertical descent but a complex interplay of gene duplication, divergence, loss, and horizontal acquisition events, shaping its distribution and organization across the tree of life.

Q & A

Q. What are the primary biosynthetic pathways of shikimic acid in plants and microorganisms?

Shikimic acid is synthesized via the shikimate pathway, a seven-step enzymatic process converting erythrose-4-phosphate and phosphoenolpyruvate into chorismate. In plants and microbes, this pathway is critical for producing aromatic amino acids (phenylalanine, tyrosine, tryptophan) and secondary metabolites like flavonoids and alkaloids. Key enzymes include 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase and shikimate kinase, which are regulated by feedback inhibition . Researchers often use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) to trace carbon flux through this pathway .

Q. What methods are commonly used to extract and quantify shikimic acid from plant sources?

Traditional extraction involves solvent-based isolation (e.g., ethanol/water mixtures) from star anise (Illicium verum), followed by purification via crystallization or chromatography. Quantification typically employs HPLC with refractive index detection (RID) or UV spectroscopy, achieving accuracy within ±2% for concentrations as low as 0.1 mg/mL . Recent advances include microwave-assisted extraction, which improves yield by 15–20% compared to conventional methods .

Q. How does shikimic acid contribute to the synthesis of aromatic amino acids and secondary metabolites?

Chorismate, the end product of the shikimate pathway, branches into prephenate (precursor to phenylalanine/tyrosine) and anthranilate (precursor to tryptophan). Secondary metabolites like lignin, tannins, and alkaloids are derived from these amino acids. For example, shikimic acid-derived chorismate is a precursor for salicylic acid in plant defense mechanisms .

Advanced Research Questions

Q. How can statistical experimental designs optimize shikimic acid yield in microbial fermentation?

Response Surface Methodology (RSM) and Plackett-Burman (PB) designs are used to identify critical factors (e.g., carbon/nitrogen ratios, pH, agitation) and their interactions. For Citrobacter freundii, a Face-Centered Central Composite Design (FCCCD) optimized glucose (40 g/L), asparagine (8 g/L), and agitation (250 rpm), achieving a yield of 12.3 g/L—a 45% increase over baseline . Regression models (e.g., Y=b0+b1x1+b2x2Y = b_0 + b_1x_1 + b_2x_2) with >95% confidence levels are validated through ANOVA .

Q. What role does metabolic engineering play in enhancing shikimic acid production in Escherichia coli?

Overexpression of feedback-resistant DAHP synthase (aroG^{fbr}) and knockout of shikimate kinase (aroL) divert carbon flux toward shikimic acid accumulation. Fed-batch fermentation with controlled glucose feeding (to prevent acetate overflow) achieves titers >60 g/L . CRISPR-Cas9-mediated deletion of competing pathways (e.g., pheA for phenylalanine synthesis) further improves yield by 20–30% .

Q. How do non-destructive imaging techniques like hyperspectral imaging aid in shikimic acid analysis?

Hyperspectral imaging (900–1700 nm) combined with partial least-squares regression (PLSR) predicts shikimic acid concentrations in transgenic maize with R2=0.82R^2 = 0.82. Chlorophyll fluorescence imaging (e.g., non-photochemical quenching metrics) correlates with shikimic acid levels under glyphosate stress, enabling high-throughput phenotyping without tissue destruction .

Q. What methodologies are used to assess the antibacterial activity of shikimic acid?

The Agar Well Diffusion Technique evaluates antibacterial efficacy against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Shikimic acid (1–5 mg/mL) is applied to 5 mm wells; zones of inhibition (ZOI) ≥8 mm after 24 hours at 37°C indicate activity. Dose-response curves (logistic regression) determine minimum inhibitory concentrations (MICs) .

Q. How does shikimic acid regulate lipid metabolism in hepatic cells?

In HepG2 cells, shikimic acid (100 µM) suppresses lipogenesis by downregulating SREBP-1c and LXR-α via AMPK/ACC phosphorylation. MID1IP1 inhibition (siRNA knockdown) enhances this effect, reducing lipid accumulation by 60% compared to controls. AMPK inhibitor compound C reverses these outcomes, confirming the pathway’s mechanistic role .

Q. What advanced isotopic labeling techniques trace shikimic acid’s metabolic fate in vivo?

13C^{13}\text{C}-labeled shikimic acid synthesized from D-mannose (Fleet–Floss method) is administered to Neurospora crassa mutants. GC-MS analysis of 13C^{13}\text{C} enrichment in chorismate and aromatic amino acids reveals flux partitioning, with 70–80% of labeled carbons retained in phenylalanine under tryptophan-limiting conditions .

Q. How are conflicting data on shikimic acid production sources reconciled in experimental design?

Discrepancies between plant extraction (e.g., 7–10% yield from Illicium religiosum) and microbial fermentation (e.g., 12.3 g/L from C. freundii) are addressed through lifecycle assessments (LCAs). Fermentation reduces reliance on seasonal plant harvests and cuts production costs by 30–40%, but requires strain stability studies over 50+ generations to ensure industrial viability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.